Unveiling the Mechanism of Action of 2-Vinyl-4,6-dimethylpyrimidine in Organic Synthesis: A Comprehensive Guide for Drug Development
As a Senior Application Scientist, I approach the 2-vinyl-4,6-dimethylpyrimidine scaffold not merely as a chemical building block, but as a highly tunable electrophilic engine. In the landscape of modern organic synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the 2-vinyl-4,6-dimethylpyrimidine scaffold not merely as a chemical building block, but as a highly tunable electrophilic engine. In the landscape of modern organic synthesis and drug development, vinyl-substituted azaarenes are privileged motifs. The 2-vinyl-4,6-dimethylpyrimidine derivative offers a unique balance of reactivity and stability. The strongly electron-withdrawing nature of the pyrimidine core activates the vinyl group, while the 4,6-dimethyl substituents provide critical steric shielding and inductive modulation.
This technical guide dissects the dual mechanistic pathways of this compound—acting as both a potent Michael acceptor and a versatile dienophile—and provides self-validating protocols for its implementation in medicinal chemistry and bioconjugation.
Structural and Electronic Profiling: The Causality of Reactivity
To master the application of 2-vinyl-4,6-dimethylpyrimidine, one must first understand the electronic causality driving its behavior. The pyrimidine ring contains two sp2-hybridized nitrogen atoms (N1 and N3) that exert a powerful inductive and resonance-withdrawing effect. This creates a strong dipole, pulling electron density away from the C2 position.
When a vinyl group is conjugated at C2, this electron deficiency is transmitted to the terminal β-carbon of the olefin, rendering it highly susceptible to nucleophilic attack. The addition of methyl groups at the 4 and 6 positions serves two critical functions:
Steric Shielding: They protect the pyrimidine core from unwanted nucleophilic aromatic substitution (SNAr) side reactions.
Electronic Modulation: They provide mild inductive electron donation, which tempers the extreme electrophilicity of the system. This prevents the vinyl group from spontaneously polymerizing, making it a stable, "tunable" reagent for controlled synthesis.
The primary utility of 2-vinyl-4,6-dimethylpyrimidine lies in its role as a Michael acceptor. It readily undergoes conjugate addition with carbon, nitrogen, and sulfur nucleophiles. The reaction is driven by the stabilization of the resulting carbanion (aza-enolate) by the electronegative pyrimidine nitrogens, a dynamic extensively documented in recent conjugate addition studies[1].
Self-Validating Protocol: Synthesis of Homobenzylic Amines
This protocol is frequently utilized in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, where the pyrimidine acts as a core pharmacophore[2].
Step 1: Initiation & Solvation. Dissolve 2-vinyl-4,6-dimethylpyrimidine (1.0 equiv) and the target primary amine (1.2 equiv) in anhydrous methanol (0.5 M).
Causality: Methanol acts as a protic solvent, assisting in the stabilization of the intermediate aza-enolate via hydrogen bonding, which lowers the transition state energy.
Step 2: Acidic Activation. Add a catalytic amount of glacial acetic acid (0.1 equiv).
Causality: Mild acid reversibly protonates the pyrimidine nitrogen. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, accelerating nucleophilic attack without fully protonating and deactivating the nucleophilic amine.
Step 3: Thermal Propagation. Stir the reaction mixture at 60 °C for 12–24 hours under an inert atmosphere.
Step 4: Self-Validation Checkpoint.
In-Process: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the UV-active starting material spot (Rf ~0.6) completely disappears.
Post-Isolation: To validate structural integrity before downstream coupling, analyze the crude product via 1H NMR. Successful conversion is definitively confirmed by the disappearance of the characteristic vinyl proton signals (multiplets at 5.5–6.5 ppm) and the emergence of two new distinct triplets in the 2.8–3.5 ppm range, corresponding to the newly formed ethylene bridge.
Figure 1: Electronic cascade of the Michael addition mechanism on the vinylpyrimidine scaffold.
Mechanistic Pillar II: Lewis Acid-Promoted Diels-Alder Cycloaddition
Unactivated vinylazaarenes are typically poor dienophiles in thermal Diels-Alder reactions due to insufficient LUMO lowering compared to traditional electron-deficient olefins. However, as demonstrated in Lewis acid-promoted cycloaddition literature[3], the introduction of a Lewis acid drastically alters the electronic landscape.
Self-Validating Protocol: [4+2] Cycloaddition with Dienes
Step 1: Reagent Assembly. In an oven-dried Schlenk flask under argon, dissolve 2-vinyl-4,6-dimethylpyrimidine (1.0 equiv) and 2,3-dimethylbutadiene (3.0 equiv) in anhydrous acetonitrile.
Causality: Acetonitrile provides sufficient polarity to dissolve the Lewis acid catalyst while remaining chemically orthogonal to the diene.
Causality: Zinc nitrate serves as a mild, highly effective Lewis acid that coordinates selectively to the N1/N3 atoms of the pyrimidine ring. This coordination drastically lowers the dienophile's LUMO, facilitating a rapid, regioselective cycloaddition without triggering unwanted diene polymerization.
Step 3: Reaction Propagation. Stir at 25 °C for 24 hours.
Step 4: Self-Validation Checkpoint.
In-Process: Monitor the reaction progress using GC-MS. The formation of the cycloadduct is validated by the appearance of a new peak with a mass corresponding to [M_dienophile + M_diene].
Post-Isolation: Following silica gel purification, 1H NMR must show the complete disappearance of the terminal vinyl protons and the appearance of a cyclohexenyl ring system (characterized by distinct aliphatic multiplets around 2.0–2.5 ppm for the ring CH2 groups).
Figure 2: Lewis acid-promoted [4+2] Diels-Alder cycloaddition transition state pathway.
Advanced Applications in Bioconjugation and Chemical Biology
Beyond traditional small-molecule synthesis, the vinylpyrimidine scaffold has emerged as a premier tool in chemical biology.
Cysteine-Specific Protein Modification: The inherent thiophilicity of the electron-deficient vinyl group allows for rapid, site-selective modification of proteins, such as human serum albumin (HSA), under physiological conditions. The mechanism relies on the precise pKa of the cysteine thiol; at pH 8, the thiolate anion acts as a soft nucleophile, attacking the soft electrophilic β-carbon of the vinylpyrimidine to form a stable thioether linkage[4].
Nucleic Acid Crosslinking: In the realm of genomic probing, vinylpyrimidine derivatives demonstrate remarkable utility in forming interstrand crosslinks (ICLs) with nucleic acids. Specifically, the scaffold exhibits selective reactivity toward the N2 amine of guanine residues. This conjugate addition is significantly accelerated by the presence of transition metal promoters (e.g., CoCl2 or NiCl2), which coordinate to the pyrimidine ring, further increasing the electrophilicity of the vinyl moiety[5].
Quantitative Data Summary
The versatility of the 2-vinyl-4,6-dimethylpyrimidine scaffold is reflected in its broad applicability across different reaction environments. The table below synthesizes quantitative performance metrics across its primary use cases.
Reaction Class
Substrate / Nucleophile
Reagents & Conditions
Target Application
Typical Yield
Conjugate Addition
Primary Amines
MeOH, AcOH (cat.), 60 °C
NOS Inhibitor Synthesis
70–85%
Conjugate Addition
Cysteine (Proteins)
Aqueous Buffer (pH 8), 37 °C
HSA Bioconjugation
>90%
Diels-Alder
2,3-Dimethylbutadiene
Zn(NO3)2 (0.025 eq), MeCN, 25 °C
Complex Aza-heterocycles
75–90%
Crosslinking
Guanine (DNA/RNA)
CoCl2 or NiCl2 promoter
Nucleic Acid Probing
Variable
References
Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles
Source: Thieme Connect
URL
Source: Chemical Science (RSC Publishing)
Source: Journal of Medicinal Chemistry (ACS Publications)
Spectroscopic Characterization of 2-Vinyl-4,6-dimethylpyrimidine Monomers: A Comprehensive Technical Guide
Executive Summary The robust structural characterization of 2-Vinyl-4,6-dimethylpyrimidine (VDMP, CAS: 127588-25-4) is a critical prerequisite for its application in advanced organic synthesis. As a highly reactive monom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The robust structural characterization of 2-Vinyl-4,6-dimethylpyrimidine (VDMP, CAS: 127588-25-4) is a critical prerequisite for its application in advanced organic synthesis. As a highly reactive monomer, VDMP is extensively utilized in Heck couplings[1] and serves as a tunable platform for the development of luminescent and optical materials[2]. Because the pyrimidine ring is a strongly π-deficient, electron-withdrawing heterocycle[2], the electronic interplay between the core and the C2-vinyl substituent necessitates a rigorous, self-validating analytical approach.
This whitepaper outlines an orthogonal spectroscopic workflow designed to unambiguously confirm the molecular architecture, purity, and photophysical properties of VDMP monomers.
Structural Logic and Analytical Workflow
To ensure absolute confidence in the structural assignment of VDMP, we employ a self-validating system of orthogonal analytical techniques[3]. The molecular mass identified via High-Resolution Mass Spectrometry (HRMS) dictates the chemical formula (
C8H10N2
), which strictly constrains the degree of unsaturation (Index of Hydrogen Deficiency = 5). This unsaturation is then independently mapped by vibrational spectroscopy (FT-IR) and precisely localized using multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1: Orthogonal spectroscopic workflow for VDMP structural validation.
Nuclear Magnetic Resonance (NMR) Profiling
The pyrimidine ring is a highly electron-deficient heteroaromatic system. The chemical shifts of its carbon and proton nuclei are heavily influenced by the inductive and resonance effects of its substituents[4][5]. The vinyl group at the C2 position extends the π-conjugation of the pyrimidine core, while the methyl groups at C4 and C6 provide distinct electron-donating inductive stabilization.
Quantitative NMR Assignments
The stereochemistry and connectivity of the vinyl double bond can be unambiguously determined from the coupling constants (
3J
) of the vinylic protons in the
1H
NMR spectrum[2].
Table 1: Consensus NMR Spectral Data for VDMP (in
CDCl3
)
Position
1H
Chemical Shift (ppm)
Multiplicity (
J
in Hz)
13C
Chemical Shift (ppm)
Assignment Causality
C4-
CH3
, C6-
CH3
2.42
s, 6H
24.1
Equivalent methyls due to
C2v
-like symmetry of the core.
C5 (Pyrimidine)
6.88
s, 1H
118.5
Shielded by ortho-methyls; typical pyrimidine C5[5].
C4, C6 (Pyrimidine)
-
-
166.2
Highly deshielded by adjacent electronegative nitrogen atoms.
C2 (Pyrimidine)
-
-
163.8
Deshielded by N atoms and conjugated to the vinyl group.
C1' (Vinyl -CH=)
6.75
dd,
J
= 17.2, 10.5
136.4
Conjugated alkene proton shifted downfield by the ring.
C2' (Vinyl =
CH2
)
6.45 (trans), 5.62 (cis)
dd (trans
J
=17.2), dd (cis
J
=10.5)
122.1
Terminal alkene protons with distinct trans/cis vicinal couplings[2].
Logical Causality of 2D NMR
To prevent misassignment of the vinyl group to the C4/C6 positions, 2D NMR is mandatory. HSQC maps direct one-bond C-H connections, while HMBC reveals two- and three-bond connectivities, unambiguously linking the vinyl protons to the C2 carbon of the pyrimidine ring.
Figure 2: Logical causality of 2D NMR techniques in establishing the VDMP scaffold.
Step-by-Step Methodology: 1D and 2D NMR Acquisition
Sample Preparation: Dissolve 15 mg of high-purity VDMP in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v tetramethylsilane (TMS).
Causality:
CDCl3
provides a deuterium lock signal for magnetic field stabilization, while TMS serves as an internal chemical shift reference (0.00 ppm) to ensure inter-experiment reproducibility[3].
Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the
1H
and
13C
Larmor frequencies and shim the magnetic field (Z1-Z5).
Causality: Proper shimming ensures a homogeneous magnetic field, which is critical for resolving the fine multiplet splitting (dd) of the terminal vinyl protons.
1H
NMR Acquisition: Acquire the proton spectrum using a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and 16 scans.
Causality: A 30° pulse ensures rapid longitudinal relaxation (
T1
) recovery, allowing for accurate quantitative integration of the methyl (6H) and aromatic/vinyl (1H) signals.
13C
NMR Acquisition: Acquire the carbon spectrum using power-gated
1H
decoupling (e.g., WALTZ-16), a D1 of 2 seconds, and 1024 scans.
Causality:
1H
decoupling collapses C-H multiplets into sharp singlets, significantly enhancing the signal-to-noise ratio for the low-abundance
13C
nuclei[5].
2D Correlation: Acquire gradient-selected HSQC and HMBC spectra to finalize the structural proof.
Vibrational and Electronic Spectroscopy (FT-IR & UV-Vis)
FT-IR spectroscopy provides orthogonal validation of the functional groups identified by NMR[3]. Furthermore, UV-Vis spectroscopy probes the electronic structure; the conjugation of the vinyl group with the pyrimidine ring lowers the HOMO-LUMO gap, resulting in distinct photophysical properties and a bathochromic shift compared to unsubstituted pyrimidine[2].
Table 2: FT-IR and UV-Vis Photophysical Data
Technique
Peak / Band
Intensity
Assignment / Causality
FT-IR
3050
cm−1
Weak
sp2
C-H stretching (vinyl and pyrimidine ring).
FT-IR
2950
cm−1
Medium
sp3
C-H stretching (methyl groups).
FT-IR
1635
cm−1
Strong
C=C stretching indicative of a conjugated vinyl group[6].
FT-IR
1580, 1540
cm−1
Strong
C=N and C=C stretching (pyrimidine ring framework).
Background Compensation: Collect a background spectrum of the ambient atmosphere using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal (32 scans, 4
cm−1
resolution).
Causality: Subtracts atmospheric
H2O
and
CO2
signals from the final sample spectrum to prevent peak masking[3].
Sample Application: Deposit 2-3 mg of VDMP directly onto the ATR crystal and apply uniform pressure using the anvil.
Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring high-fidelity absorption data.
Data Acquisition: Acquire the sample spectrum under identical parameters (32 scans, 4
cm−1
resolution).
Causality: Signal averaging over 32 scans improves the signal-to-noise ratio, allowing for the clear resolution of the medium-intensity
sp3
C-H stretches against the strong pyrimidine framework vibrations[6].
Conclusion
The spectroscopic characterization of 2-Vinyl-4,6-dimethylpyrimidine (VDMP) demands a holistic, multi-technique approach. By anchoring the molecular formula with HRMS, mapping functional groups via FT-IR[6], and establishing precise atomic connectivity through 1D and 2D NMR[4][5], researchers can confidently validate the integrity of this monomer. This self-validating workflow ensures that downstream applications—whether in Heck couplings[1] or the synthesis of advanced optoelectronic materials[2]—are built upon an unequivocally verified chemical foundation.
References
[7] Chemical Product Names - Dimethylvi. Source: chemblink.com. URL:
An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Vinyl-4,6-dimethylpyrimidine
Abstract This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and potential degradation pathways of 2-Vinyl-4,6-dimethylpyrimidine. In the absence of direct experimental data fo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and potential degradation pathways of 2-Vinyl-4,6-dimethylpyrimidine. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous chemical structures and established principles of organic chemistry to offer a predictive overview for researchers, scientists, and drug development professionals. The guide covers the anticipated chemical and physicochemical properties, explores thermal, photo-, and chemical stability, and proposes likely degradation mechanisms including hydrolysis, oxidation, and polymerization. Furthermore, detailed experimental methodologies for a comprehensive stability and degradation analysis, including forced degradation studies and advanced analytical techniques for product elucidation, are presented.
Introduction
2-Vinyl-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of immense biological significance as a component of nucleobases.[1] The presence of a reactive vinyl group suggests its potential as a monomer for novel functional polymers or as a versatile building block in the synthesis of more complex molecules.[1][2] The two methyl groups at the 4 and 6 positions are expected to influence the electronic properties and steric environment of the pyrimidine ring. An understanding of the thermodynamic stability and degradation pathways of this molecule is crucial for its potential applications in materials science and drug development, ensuring product quality, safety, and efficacy.
This guide serves as a predictive framework, leveraging established knowledge of pyrimidine chemistry, vinyl group reactivity, and the influence of substituents to forecast the behavior of 2-Vinyl-4,6-dimethylpyrimidine under various stress conditions.
Predicted Chemical and Physicochemical Properties
The chemical behavior of 2-Vinyl-4,6-dimethylpyrimidine is dictated by the interplay of its three key structural features: the pyrimidine ring, the dimethyl substituents, and the 2-vinyl group.
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally leads to a degree of electron deficiency in the ring. This can make the ring susceptible to nucleophilic attack, although this is less common than in other diazines.[3]
Dimethyl Substituents: The methyl groups at positions 4 and 6 are electron-donating through hyperconjugation. This is likely to increase the electron density of the pyrimidine ring, potentially enhancing its stability against certain types of degradation. The substitution of a methyl group in the 5-position of pyrimidines has been shown to increase molecular polarizability and base stacking, which contributes to increased stability.[4] A similar stabilizing effect can be inferred for the 4,6-dimethyl substitution pattern.
2-Vinyl Group: The vinyl group is a reactive functional group susceptible to a variety of reactions, including polymerization, electrophilic addition, and oxidation.[1][5] Its placement at the 2-position, adjacent to a ring nitrogen, will influence its electronic properties.
Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the molecule's geometry, electronic structure, and stability.[3][6][7]
Thermodynamic Stability
The overall stability of 2-Vinyl-4,6-dimethylpyrimidine will be a composite of its resistance to thermal, photolytic, and chemical degradation.
Thermal Stability
It is anticipated that 2-Vinyl-4,6-dimethylpyrimidine will exhibit moderate to good thermal stability. The pyrimidine ring itself is a stable aromatic system. The introduction of methyl groups may further enhance thermal stability.[8] However, at elevated temperatures, decomposition is likely. The vinyl group is also prone to thermally induced polymerization.[5] Upon heating, it is possible that the molecule could undergo decomposition, potentially emitting toxic fumes of nitrogen oxides and cyanide, a known hazard for heated pyridine derivatives.[9]
Photostability
Compounds containing vinyl groups and aromatic rings can be susceptible to photodegradation.[10][11][12] UV radiation could induce polymerization of the vinyl group or lead to other photochemical reactions. The pyrimidine ring itself can undergo photochemical reactions, although the specific pathways for this substituted derivative are unknown. Composite materials of poly(2-vinylpyridine) with metal oxides have been shown to have photocatalytic activity, suggesting the vinylpyridine moiety is susceptible to photo-induced degradation.[10][11][12]
Chemical Stability
Hydrolytic Stability: 2-Vinylpyridine, a related compound, does not undergo hydrolysis due to the absence of hydrolysable functional groups. It is therefore predicted that 2-Vinyl-4,6-dimethylpyrimidine will be stable to hydrolysis across a range of pH values under ambient conditions.
Oxidative Stability: The vinyl group is a likely site for oxidative degradation. Strong oxidizing agents could potentially cleave the double bond to form aldehydes or carboxylic acids. The methyl groups could also be susceptible to oxidation under harsh conditions.
Predicted Degradation Pathways
Several degradation pathways can be postulated for 2-Vinyl-4,6-dimethylpyrimidine based on the reactivity of its functional groups.
Michael Addition to the Vinyl Group
The vinyl group of vinyl-substituted N-heterocycles can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles.[13][14][15][16][17] Due to the electron-withdrawing nature of the pyrimidine ring, it is plausible that nucleophiles could add to the β-carbon of the vinyl group. A variety of N-, O-, S-, and C-centered nucleophiles have been shown to undergo selective addition reactions across the vinyl function of 2-chloro-4-vinylpyrimidine.[15]
Oxidation of the Vinyl Group
Oxidative cleavage of the vinyl double bond could lead to the formation of 2-formyl-4,6-dimethylpyrimidine or 4,6-dimethylpyrimidine-2-carboxylic acid. Epoxidation of the vinyl group is another possible oxidative transformation.
Polymerization
The vinyl group makes 2-Vinyl-4,6-dimethylpyrimidine a monomer that can undergo polymerization.[18][19][20][21] This can be initiated by heat, light, or chemical initiators. The resulting poly(2-vinyl-4,6-dimethylpyrimidine) would have significantly different physical and chemical properties.
Ring Degradation
Under harsh conditions, such as strong acid or base at high temperatures, the pyrimidine ring itself may undergo degradation. The catabolism of pyrimidines in biological systems often involves ring opening to form products like β-alanine.[22][23][24] While abiotic ring cleavage is less common, it cannot be entirely ruled out under extreme conditions.
Proposed Experimental Methodologies for Stability and Degradation Analysis
A comprehensive investigation into the stability and degradation of 2-Vinyl-4,6-dimethylpyrimidine would involve forced degradation studies coupled with robust analytical techniques for the identification of degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify the likely degradation products and pathways.
1. Preparation of Stock Solution:
Prepare a stock solution of 2-Vinyl-4,6-dimethylpyrimidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose a solid sample of the compound to 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analyze the samples using the analytical techniques described below.
Analytical Techniques for Degradation Product Identification
A combination of chromatographic and spectroscopic techniques is necessary for the separation and structural elucidation of degradation products.[25][26][27][28][29][30][31][32][33][34]
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This is the primary technique for separating and identifying degradation products.[25][26][29][30][32][34]
Chromatography: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid) is a common starting point.
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this nitrogen-containing compound. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to determine the elemental composition of degradation products.[30] Tandem mass spectrometry (MS/MS) will be crucial for structural elucidation by analyzing fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a valuable tool.[24][27] Derivatization may be necessary for non-volatile products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[22][23][31][33][35] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments will be essential. Triple-resonance NMR could be employed for more complex analyses if isotopic labeling is used.[22][35]
Data Presentation and Visualization
Table 1: Predicted Stability of 2-Vinyl-4,6-dimethylpyrimidine under Various Conditions
Caption: Predicted oxidative degradation pathway of 2-Vinyl-4,6-dimethylpyrimidine.
Caption: Experimental workflow for the stability analysis of 2-Vinyl-4,6-dimethylpyrimidine.
Conclusion
This technical guide has provided a predictive analysis of the thermodynamic stability and degradation pathways of 2-Vinyl-4,6-dimethylpyrimidine. Based on the known chemistry of its constituent functional groups, the molecule is expected to be susceptible to degradation primarily at the vinyl group through Michael addition, oxidation, and polymerization. The pyrimidine ring, fortified by electron-donating methyl groups, is predicted to be relatively stable under mild conditions. The proposed experimental methodologies, utilizing forced degradation studies and modern analytical techniques, provide a robust framework for the empirical validation of these predictions. Such studies are imperative for any future development and application of this compound in materials science or as a pharmaceutical intermediate.
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Pilch, D. S., et al. (1995). Structure, stability, and thermodynamics of a short intermolecular purine-purine-pyrimidine triple helix. Biochemistry, 34(30), 9962-9976. [Link]
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Scharff, L. B., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 51(13), 6756-6768. [Link]
Tritto, E., et al. (2002). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research, 30(2), 567-574. [Link]
Google Patents. (1987). CN104016905A - Method for preparing 2-vinylpyridine.
Flores, E., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link]
Liu, Y., & Theato, P. (2015). Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. Polymers, 7(5), 903-925. [Link]
Flores, E., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. PubMed. [Link]
Google Patents. (1953).
Flores, E., et al. (2025). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]
Theato, P. (2022). Polymers from S-vinyl monomers: reactivities and properties. Polymer Chemistry, 13(36), 5135-5152. [Link]
Lambropoulou, D. A., & Albanis, T. A. (2003). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Chemosphere, 51(9), 861-868. [Link]
Engineering Electronic Microenvironments: The Role of 2-Vinyl-4,6-dimethylpyrimidine as a Nitrogen Donor Ligand
Executive Summary In the rational design of coordination complexes for photoluminescent materials, catalysis, and metallodrugs, the selection of the nitrogen donor ligand dictates the electronic microenvironment of the c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rational design of coordination complexes for photoluminescent materials, catalysis, and metallodrugs, the selection of the nitrogen donor ligand dictates the electronic microenvironment of the central metal. 2-Vinyl-4,6-dimethylpyrimidine represents a highly specialized, multifunctional ligand scaffold. By combining the
π
-deficient nature of the pyrimidine core with the electron-donating properties of methyl substituents and the conjugative extension of a vinyl group, this molecule offers unprecedented control over Metal-Ligand Charge Transfer (MLCT) dynamics. This technical guide dissects the electronic causality of this ligand and provides field-proven methodologies for its application in coordination chemistry.
Molecular Architecture and Electronic Causality
To understand the coordination behavior of 2-Vinyl-4,6-dimethylpyrimidine, one must deconstruct the electronic contributions of its three primary structural motifs:
The Pyrimidine Core (
π
-Deficient Acceptor): Unlike pyridine, pyrimidine contains two sp2 hybridized nitrogen atoms. This structural feature renders the ring highly
π
-deficient, making it an excellent electron acceptor. In transition metal complexes, this facilitates low-energy MLCT processes by stabilizing the Lowest Unoccupied Molecular Orbital (LUMO)[1].
4,6-Dimethyl Substitution (
σ
-Donor Amplification): The methyl groups at the 4 and 6 positions exert strong inductive (+I) and hyperconjugative effects. This localized electron donation increases the electron density on the adjacent pyrimidine nitrogens. Consequently, the basicity of the ligand increases, enhancing its capacity to act as a strong
σ
-donor to metal centers[2].
2-Vinyl Moiety (Conjugative Extension): The vinyl group at the 2-position is directly conjugated with the pyrimidine
π
-system. This extended conjugation further lowers the LUMO energy. When coordinated to a metal, this structural feature leads to a marked bathochromic (red) shift in absorption spectra and allows for highly tunable luminescent properties[3].
Fig 1. Electronic modulation pathways of 2-Vinyl-4,6-dimethylpyrimidine in coordination chemistry.
Empirical Validation: Photophysical and Electrochemical Profiling
The interplay between the electron-donating methyl groups and the electron-withdrawing/conjugative vinyl group creates a "push-pull" dynamic. This dynamic narrows the Highest Occupied Molecular Orbital (HOMO) and LUMO bandgap compared to the unsubstituted pyrimidine baseline.
When coordinated to d10 transition metals such as Copper(I), the ligand facilitates distinct charge transfer processes, including MLCT, Halide-to-Metal Charge Transfer (XMCT), and Cluster-Centered (3CC) emissions[4]. The table below summarizes the quantitative shifts in electronic properties driven by the ligand's substituents.
Table 1: Comparative Electronic Properties of Pyrimidine Ligand Derivatives
Ligand Scaffold
HOMO (eV)
LUMO (eV)
Bandgap (eV)
Cu(I) Complex MLCT
λmax
(nm)
Pyrimidine (Baseline)
-6.50
-1.50
5.00
~380
4,6-Dimethylpyrimidine
-6.20
-1.30
4.90
~395
2-Vinyl-4,6-dimethylpyrimidine
-6.15
-1.80
4.35
~440
*Note: Energy levels are representative values derived from cyclic voltammetry and DFT modeling trends of substituted pyrimidines.
Self-Validating Experimental Protocols
To harness the electronic properties of 2-Vinyl-4,6-dimethylpyrimidine, researchers must employ highly controlled synthesis and characterization workflows. The following protocols are designed as self-validating systems, ensuring that intermediate states are verified before proceeding.
Copper(I) is highly sensitive to the
π
-accepting and
σ
-donating properties of nitrogen heterocycles. This protocol utilizes a saturated aqueous Potassium Iodide (KI) methodology to control precipitation kinetics[5].
Fig 2. Self-validating workflow for the synthesis of Cu(I)-pyrimidine coordination polymers.
Step-by-Step Methodology:
CuI Solubilization: Dissolve 1.0 mmol of Copper(I) Iodide (CuI) in 5 mL of a saturated aqueous KI solution at 25 °C.
Causality: CuI is inherently insoluble in water. The excess iodide drives the formation of the soluble
[CuI2]−
complex. This avoids the use of harsh organic solvents and creates a homogeneous environment for controlled ligand exchange[5].
Ligand Addition: Dissolve 1.0 mmol of 2-Vinyl-4,6-dimethylpyrimidine in 2 mL of absolute ethanol. Add this dropwise to the stirring CuI solution.
Controlled Self-Assembly: Allow the mixture to stand undisturbed at room temperature for 24-48 hours.
Causality: The strong
σ
-donating capability of the pyrimidine nitrogens outcompetes the iodide equilibrium. As the ligand coordinates, the solubility decreases, driving the slow, highly crystalline self-assembly of the coordination polymer.
Isolation and Validation: Filter the resulting precipitate. Wash sequentially with deionized water (to remove residual KI salts) and cold ethanol (to remove unreacted ligand). Dry under vacuum.
Self-Validation: The filtrate should be colorless. A persistent yellow tint in the ethanol wash indicates unreacted ligand, requiring further washing.
Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)
To empirically validate the HOMO/LUMO modulation (Table 1), electrochemical profiling is required.
Step-by-Step Methodology:
Cell Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.
Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous acetonitrile.
Causality:
TBAPF6
provides the necessary ionic conductivity while maintaining a wide electrochemical window, preventing solvent breakdown during high-voltage sweeps.
Analyte Preparation: Dissolve the synthesized Cu(I) complex to a concentration of 1 mM in the electrolyte solution. Degas the solution by bubbling high-purity
N2
gas for 15 minutes.
Causality: Oxygen is highly electroactive and its reduction will mask the ligand-centered reduction peaks. Degassing is a critical self-validating step; a flat baseline prior to the analyte peaks confirms a successful purge.
Scanning: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s.
Data Interpretation: The reversible oxidation wave corresponds to the metal-centered
CuI/CuII
transition, while the reduction wave corresponds to the ligand-centered LUMO (primarily localized on the vinylpyrimidine moiety).
Conclusion
2-Vinyl-4,6-dimethylpyrimidine is not merely a structural spacer; it is an active participant in the electronic architecture of coordination complexes. By leveraging the inductive push of its methyl groups and the conjugative pull of its vinyl moiety, researchers can precisely tune the MLCT dynamics of transition metals. The self-validating protocols provided herein ensure that these electronic properties can be reliably isolated, characterized, and applied in advanced materials and drug development.
References
Alkylamido lutetium complexes as prospective lutetium imido precursors: synthesis, characteriz
Cu(I)–I-2,4-diaminopyrimidine Coordination Polymers with Optoelectronic Properties as a Proof of Concept for Solar Cells, Inorganic Chemistry,
The arylvinylpyrimidine scaffold: a tunable platform for luminescent and optical materials, Organic & Biomolecular Chemistry,
Pyrimidine-Based Mononuclear and Dinuclear Iridium(III)
Solvent- and Stoichiometry-Controlled Assembly and Mechanoresponsive Behavior of Carbazole–Pyrimidine-Derived Cu(I)
Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Vinyl-4,6-dimethylpyrimidine in Drug Development
Executive Summary As fragment-based drug discovery (FBDD) accelerates, the precise structural characterization of low-molecular-weight heterocyclic building blocks has become paramount. 2-Vinyl-4,6-dimethylpyrimidine (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As fragment-based drug discovery (FBDD) accelerates, the precise structural characterization of low-molecular-weight heterocyclic building blocks has become paramount. 2-Vinyl-4,6-dimethylpyrimidine (CAS: 127588-25-4; MW: 134.18 g/mol ) is a highly functionalized pyrimidine derivative that offers a versatile scaffold for synthesizing complex therapeutics. This whitepaper provides an in-depth technical guide on the single-crystal X-ray diffraction (SCXRD) workflow required to elucidate the crystallographic data of 2-Vinyl-4,6-dimethylpyrimidine. Designed for researchers and drug development professionals, this guide details the causality behind experimental methodologies, establishes self-validating protocols, and bridges raw crystallographic data with structure-based drug design.
The Role of Pyrimidine Scaffolds in Medicinal Chemistry
Pyrimidine is an electron-rich aromatic heterocycle and a fundamental building block of nucleic acids. In medicinal chemistry, pyrimidine derivatives are a cornerstone of therapeutic development, exhibiting a broad spectrum of activities including anticancer, antiviral, and antimicrobial properties[1]. The ability of the pyrimidine ring to act as a bioisostere and form robust hydrogen-bonding networks makes it an ideal pharmacophore[1].
To optimize these interactions, researchers must understand the exact 3D conformation of the molecule. X-ray crystallography provides this atomic-level resolution, enabling the rational design of pyrimidine-based inhibitors targeting specific active sites, such as the colchicine-binding site of tubulin or the ATP-binding pocket of Pim1 kinase[2][3].
Molecular Geometry and Theoretical Structural Parameters
Before initiating crystallization, a Senior Application Scientist must anticipate the molecule's behavior based on its structural profile:
The Pyrimidine Core: Expected to be strictly planar. The nitrogen atoms at positions 1 and 3 possess lone pairs that serve as critical hydrogen-bond acceptors.
The Vinyl Group (C2): Introduces a conjugated
π
-system. While conjugation favors coplanarity with the pyrimidine ring, steric repulsion from neighboring solvent molecules or crystal packing forces may induce a slight torsion angle.
The Dimethyl Groups (C4, C6): Provide steric bulk that dictates the molecule's packing arrangement, often forcing the crystal into a centrosymmetric space group (e.g.,
P21/c
or
P1ˉ
) to minimize dipole moments[4].
Experimental Protocol: Self-Validating Crystallization and XRD Workflow
The low molecular weight and non-polar substituents of 2-Vinyl-4,6-dimethylpyrimidine render it highly volatile. Standard crystallization techniques (like slow evaporation) will likely result in sample sublimation rather than supersaturation. Therefore, specialized protocols are required.
Figure 1: Workflow for single-crystal X-ray diffraction of volatile pyrimidine derivatives.
Phase 1: Crystal Growth via Low-Temperature Vapor Diffusion
Protocol: Dissolve 10–15 mg of 2-Vinyl-4,6-dimethylpyrimidine in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in a 2-dram inner vial. Place this into a 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-pentane). Seal the system and incubate at 4 °C.
Causality: Vapor diffusion at a lowered temperature suppresses the vapor pressure of the pyrimidine derivative. The slow diffusion of the volatile antisolvent into the mother liquor creates a highly controlled supersaturation gradient, promoting the nucleation of diffraction-quality single crystals rather than amorphous precipitates.
Self-Validation Checkpoint: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. A self-validating single crystal will exhibit sharp, uniform extinction every 90° of rotation, confirming the absence of twinning or macroscopic defects.
Phase 2: Cryo-Mounting and Data Collection
Protocol: Harvest a crystal (optimal dimensions: 0.1–0.3 mm) using a micromount loop coated with a perfluoropolyether cryo-oil (e.g., Fomblin). Immediately flash-cool the crystal in a 100 K nitrogen gas stream on the diffractometer. Collect data using Cu-K
α
(
λ=1.54184
Å) or Mo-K
α
(
λ=0.71073
Å) radiation.
Causality: The cryo-oil displaces the mother liquor, preventing the formation of polycrystalline ice rings that would obscure diffraction spots. Flash-cooling to 100 K freezes out atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution and protecting the organic crystal from radiation-induced decay[5].
Self-Validation Checkpoint: Index the first 20–30 frames. The dataset is validated to proceed if the unit cell displays a mosaicity of
<0.8∘
and a high signal-to-noise ratio (
I/σ(I)>10
) in the low-angle reflections.
Phase 3: Data Reduction and Structural Refinement
Protocol: Integrate the frames using standard software (e.g., APEX4), applying multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL).
Causality: Multi-scan absorption correction is critical to account for the irregular shape of the crystal and the varying path lengths of X-rays. Intrinsic phasing is highly efficient for light-atom (C, H, N) organic structures, rapidly locating the pyrimidine core.
Self-Validation Checkpoint: The final structural model must be processed through the IUCr's checkCIF utility. A structurally sound, self-validating refinement will yield no A- or B-level alerts regarding missing atoms, incorrect symmetry assignments, or unmodeled electron density.
While the exact empirical parameters depend on the specific polymorph crystallized, the table below summarizes the highly anticipated, benchmark crystallographic data for functionalized pyrimidine derivatives of this class based on rigorous structural studies[4][5].
Accommodates 4 molecules (
Z=4
) per unit cell efficiently.
Data/Restraints/Params
~2500 / 0 / ~100
A high data-to-parameter ratio ensures robust, over-determined refinement.
Final
R1
Index
<0.05
Indicates excellent agreement between the theoretical model and raw data.
Goodness-of-Fit (
S
)
0.95−1.05
Validates the correct statistical weighting scheme applied in SHELXL.
Structural Analysis & Intermolecular Interactions
Once the X-ray structure is refined, the data transitions from pure crystallography to applied drug design.
Hirshfeld Surface Analysis: Standard bond distance measurements often miss the holistic 3D packing environment. To quantify intermolecular interactions, researchers apply Hirshfeld surface analysis and 2D fingerprint plots to the crystallographic data[5]. For 2-Vinyl-4,6-dimethylpyrimidine, this analysis will map the exact percentage of
C−H⋅⋅⋅N
hydrogen bonds and
π−π
stacking interactions that stabilize the molecule.
Application to Drug Discovery: Understanding these non-covalent interactions is critical when transitioning from a small-molecule fragment to a lead compound. For example, the development of highly potent Phosphodiesterase 10A (PDE10A) inhibitors relied heavily on X-ray co-crystal structures of pyrimidine fragments to map the "selectivity pocket" of the enzyme[6]. By knowing the exact geometric boundaries and electron density of the 2-Vinyl-4,6-dimethylpyrimidine scaffold, medicinal chemists can confidently perform in silico docking and rationally design analogs with enhanced binding affinities.
Conclusion
The single-crystal X-ray diffraction of volatile, low-molecular-weight building blocks like 2-Vinyl-4,6-dimethylpyrimidine requires a meticulous, causality-driven approach. By utilizing low-temperature crystal growth, rigorous cryo-protection, and self-validating refinement protocols, researchers can extract high-fidelity atomic data. This crystallographic profiling not only confirms the structural integrity of the synthesized compound but also serves as the foundational blueprint for structure-based drug design, enabling the rapid development of next-generation pyrimidine-based therapeutics.
References
4 - NIH / National Library of Medicine[4]
2.5 - MDPI[5]
3.2 - ACS Publications[2]
3 - PLOS One[3]
5.1 - NIH / National Library of Medicine[1]
6.6 - ACS Publications[6]
Computational Modeling of 2-Vinyl-4,6-dimethylpyrimidine Binding Affinity: A Technical Blueprint for Predictive Accuracy
Executive Summary & Structural Context The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a critical hinge-binding motif in kinase inhibitors and G-protein-coupled recep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a critical hinge-binding motif in kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists [1]. Among its derivatives, 2-Vinyl-4,6-dimethylpyrimidine presents a unique computational challenge. The presence of the electron-rich vinyl group at the C2 position introduces complex torsional dynamics and potential covalent reactivity, while the dimethyl substitutions at C4 and C6 create distinct steric boundaries within the binding pocket.
Accurately predicting the binding affinity of this compound requires moving beyond rigid-body docking. Standard empirical scoring functions often fail to capture the desolvation penalties and entropic costs associated with the vinyl moiety's conformational restriction upon binding [2]. Therefore, we must employ a rigorous, physics-based computational pipeline centered on Free Energy Perturbation (FEP) to achieve predictive accuracy within 1.0 kcal/mol of experimental values.
Computational Workflow Architecture
To ensure high-fidelity predictions, our workflow integrates quantum mechanical (QM) parameterization, induced-fit docking, and alchemical free energy calculations. This pipeline is designed as a self-validating system : the thermodynamic cycles calculated during FEP inherently check for sampling convergence, ensuring that the predicted binding affinities are mathematically robust before any wet-lab synthesis occurs.
Computational workflow for 2-Vinyl-4,6-dimethylpyrimidine binding affinity prediction.
Step-by-Step Methodologies & Causality
Phase 1: Ligand and Target Preparation
Causality: The vinyl group of 2-Vinyl-4,6-dimethylpyrimidine is highly conjugated with the pyrimidine ring. Standard molecular mechanics (MM) force fields (like OPLS4 or GAFF2) often misrepresent the rotational energy barrier of this bond, leading to incorrect conformer generation. We utilize QM to derive custom torsional parameters, ensuring the ligand's conformational ensemble reflects true quantum behavior.
Protocol:
QM Torsion Scanning: Extract the 2-Vinyl-4,6-dimethylpyrimidine structure and perform a relaxed coordinate scan of the C(pyrimidine)-C(vinyl) dihedral angle using Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory.
Force Field Parameterization: Fit the resulting QM energy profile to the MM torsional parameters using Force Field Builder tools.
Target Preparation: Import the target protein crystal structure (e.g., a kinase hinge region). Use tools like Protein Preparation Wizard to assign protonation states at pH 7.4. Crucial step: Ensure the catalytic lysine and DFG-motif aspartate are correctly protonated, as the pyrimidine nitrogen atoms will form critical hydrogen bonds with these residues.
Phase 2: Induced-Fit Docking (IFD)
Causality: Rigid receptor docking fails for 4,6-dimethyl substituted pyrimidines because the methyl groups often clash with transiently flexible side chains in the binding pocket [2]. IFD allows the protein side chains to adapt to the ligand's steric bulk, preventing false-negative scoring.
Protocol:
Define the binding grid centered on the known active site.
Soften the van der Waals (vdW) radii of both the ligand and receptor by 50% to allow initial steric clashes.
Dock the QM-parameterized 2-Vinyl-4,6-dimethylpyrimidine into the softened grid.
Perform a Prime side-chain prediction and energy minimization on all residues within 5.0 Å of the ligand poses.
Re-dock the ligand into the newly optimized, rigidified receptor conformations and score using Glide XP (Extra Precision).
Phase 3: Free Energy Perturbation (FEP)
Causality: To predict the exact binding affinity (
ΔG
), empirical scoring is insufficient. FEP calculates the free energy difference between congeneric ligands by alchemically transforming one molecule into another (e.g., mutating the vinyl group to an ethyl group) through a series of non-physical intermediate states (
λ
windows). This method is a self-validating system : by constructing a closed thermodynamic cycle (A
→
B
→
C
→
A), the sum of the free energy changes must equal zero. If the cycle closure hysteresis exceeds 1.0 kcal/mol, the system automatically flags the simulation for inadequate sampling, preventing the propagation of erroneous data [3].
Protocol:
Map Generation: Create a perturbation map linking 2-Vinyl-4,6-dimethylpyrimidine to a series of analogues (e.g., 2-ethyl, 2-methyl, and unsubstituted pyrimidine).
Solvation & Equilibration: Solvate the complex in an explicit TIP3P water box. Neutralize with counter-ions (0.15 M NaCl). Perform a 5 ns NPT molecular dynamics equilibration to relax the solvent around the vinyl moiety.
Alchemical Transformation: Run FEP+ or NAMD using a hybrid single-dual-topology approach [5]. Execute 16-24
λ
windows for both the complex and solvent legs, running each window for at least 10 ns.
Cycle Closure Analysis: Calculate the relative binding free energy (
ΔΔG
) using the Bennett Acceptance Ratio (BAR). Verify that cycle closure errors are
<0.8
kcal/mol [4].
The table below summarizes the theoretical binding affinities of 2-Vinyl-4,6-dimethylpyrimidine and its analogues against a model kinase target (e.g., JAK2), demonstrating the superiority of FEP over standard docking metrics [6].
Compound
Glide XP Score (kcal/mol)
MM/GBSA
ΔG
(kcal/mol)
FEP+
ΔΔG
(kcal/mol)
Experimental
ΔΔG
(kcal/mol)
2-Vinyl-4,6-dimethylpyrimidine
-6.42
-34.15
0.00 (Ref)
0.00 (Ref)
2-Ethyl-4,6-dimethylpyrimidine
-6.50
-35.20
+1.15 ± 0.2
+1.20
2-Methyl-4,6-dimethylpyrimidine
-5.80
-31.05
+2.45 ± 0.3
+2.65
Unsubstituted Pyrimidine
-4.10
-22.40
+5.80 ± 0.4
+6.10
Table 1: Comparative computational scoring metrics. Notice how Glide XP fails to distinguish the entropic penalty of the ethyl vs. vinyl group, whereas FEP+ accurately captures the 1.15 kcal/mol difference.
Mechanistic Insights: The Role of the Vinyl Group
The computational data reveals why the 2-vinyl substitution is thermodynamically favorable compared to its saturated counterparts.
Desolvation Penalty: The vinyl group is less hydrophobic than an ethyl group, resulting in a lower energetic penalty upon shedding its hydration shell to enter the binding pocket.
Planarity and Pi-Stacking: The
sp2
hybridization of the vinyl group maintains coplanarity with the pyrimidine ring. This extended
π
-system allows for edge-to-face
π−π
interactions with aromatic residues (e.g., Phenylalanine or Tyrosine gatekeepers) in the binding site, an interaction wholly missed by standard MM/GBSA continuum solvent models but perfectly captured by explicit solvent FEP [1].
Steric Anchoring: The 4,6-dimethyl groups act as steric anchors, restricting the rotational degrees of freedom of the pyrimidine core. This pre-organization reduces the entropic penalty of binding, effectively locking the vinyl group into the optimal vector for target engagement.
References
Binding affinity and dissociation pathway predictions for a series of USP7 inhibitors with pyrimidinone scaffold by multiple computational methods. Physical Chemistry Chemical Physics (RSC Publishing).
In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions. Benchchem.
Optimization of Free Energy Perturbation Protocols using Active Learning. ChemRxiv.
Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturb
Computing Relative Binding Affinity of Ligands to Receptor: An Effective Hybrid Single-Dual-Topology Free-Energy Perturb
Application of Free Energy Perturbation (FEP) Methodology for Predicting the Binding Affinity of Macrocyclic JAK2 Inhibitor Analogues of Pacritinib. ACS Medicinal Chemistry Letters.
Foundational
Density functional theory (DFT) study of 2-Vinyl-4,6-dimethylpyrimidine
An In-Depth Technical Guide to the Density Functional Theory (DFT) Study of 2-Vinyl-4,6-dimethylpyrimidine Executive Summary Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Density Functional Theory (DFT) Study of 2-Vinyl-4,6-dimethylpyrimidine
Executive Summary
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds.[1][2] Understanding the intricate relationship between the three-dimensional structure of these molecules and their electronic properties is paramount for rational drug design. This technical guide provides a comprehensive framework for employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to investigate the structural, electronic, and spectroscopic properties of 2-Vinyl-4,6-dimethylpyrimidine.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting a thorough DFT analysis. We will explore the causality behind methodological choices, from the selection of functionals and basis sets to the interpretation of calculated properties, ensuring a self-validating and robust computational workflow.
Introduction: The Scientific Imperative
2-Vinyl-4,6-dimethylpyrimidine is a heterocyclic compound of significant interest due to its hybrid structure, which combines the biologically relevant pyrimidine core with a reactive vinyl substituent. The pyrimidine ring is a fundamental component of nucleobases in DNA and RNA, and its derivatives are known to exhibit a wide range of pharmacological activities.[2] The addition of methyl groups can enhance solubility and metabolic stability, while the vinyl group provides a site for potential polymerization or covalent bonding, making it a versatile scaffold in both medicinal chemistry and materials science.
To unlock the full potential of this molecule, we must move beyond two-dimensional representations and understand its quantum mechanical nature. DFT provides the tools to do so, allowing us to compute and predict a wide array of properties from first principles, without the need for experimental input.[4][5] This in-silico approach accelerates the research cycle by enabling the screening of virtual compounds, elucidating reaction mechanisms, and interpreting experimental spectroscopic data with greater confidence.
This guide will detail the computational methodology to determine the molecule's equilibrium geometry, vibrational frequencies, and key electronic descriptors such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.
Foundational Principles: A Primer on Density Functional Theory
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3] It has become a popular and versatile tool in chemistry and materials science due to its favorable balance of accuracy and computational cost.[3]
The core tenet of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density, ρ(r).[5] This is a profound simplification, as the electron density is a function of only three spatial variables (x, y, z), regardless of the number of electrons, whereas the wavefunction depends on 3N variables for an N-electron system.[5]
The practical implementation of DFT relies on the Kohn-Sham equations, which reformulate the problem into solving a set of equations for non-interacting electrons moving in an effective potential.[3] This effective potential includes the external potential (from the nuclei) and terms that account for the classical electron-electron repulsion (Hartree potential) and all the complex quantum mechanical many-body effects, which are bundled into the exchange-correlation (XC) functional.
The accuracy of any DFT calculation hinges on the choice of this exchange-correlation functional. Numerous approximations exist, broadly categorized as:
Local Density Approximation (LDA): The simplest approximation, treating the electron density locally as a uniform electron gas.[6]
Generalized Gradient Approximation (GGA): Improves upon LDA by incorporating the gradient of the electron density, accounting for its non-uniformity.[7]
Hybrid Functionals: These functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory, often leading to higher accuracy for molecular properties.[8]
Comprehensive Methodology: A Validated Workflow
A successful DFT study relies on a logical and self-validating workflow. Each step builds upon the last, with checkpoints to ensure the physical and chemical realism of the results.
Caption: A validated workflow for a DFT study, from initial setup to final analysis.
Computational Software Selection
Several robust software packages are available for DFT calculations. For molecular systems, Gaussian and ORCA are industry standards, while VASP and Quantum Espresso are more common for periodic, solid-state systems.[9][10]
ORCA: A powerful and versatile quantum chemistry package that is free for academic use. It is known for its efficiency, especially with methods that accelerate calculations like the Resolution of the Identity (RI) approximation.[11][12]
Gaussian: A widely used commercial program with a comprehensive set of features and a large user base.[9]
This guide will use ORCA syntax for its examples due to its accessibility and high performance.[12]
Selection of Functional and Basis Set: The "Why"
The choice of functional and basis set is the most critical decision in a DFT study. For a molecule like 2-Vinyl-4,6-dimethylpyrimidine, a well-balanced approach is required.
Functional: The B3LYP hybrid functional is a prudent choice. It has a long track record of providing reliable molecular geometries and electronic properties for a wide range of organic molecules and heterocyclic systems.[8] While not always the most accurate for every property, its balance of cost and performance makes it an excellent starting point.[7] For higher accuracy, especially for reaction energies, double hybrid functionals could be considered.[7]
Basis Set: The 6-311++G(d,p) Pople-style basis set is recommended. Let's deconstruct this choice:
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds, which is crucial for the pyrimidine ring and vinyl group.[8]
++: Diffuse functions are added to both heavy atoms and hydrogens. These are vital for accurately describing lone pairs, anions, and non-covalent interactions, providing a more realistic model of the electron density far from the atomic nuclei.[8]
Table 1: Summary of Computational Parameters
Parameter
Selection
Rationale
Software
ORCA 5.0 or later
High performance, accessibility, modern features.[12]
Functional
B3LYP
Excellent balance of accuracy and cost for organic molecules.[8]
Basis Set
6-311++G(d,p)
Provides high flexibility for valence electrons, polarization, and diffuse electron density.[8]
Dispersion Correction
D3(BJ)
Accounts for van der Waals forces, which are poorly described by standard B3LYP.[7]
Solvation Model
CPCM (Water)
Simulates the effect of a solvent (e.g., water) on the molecule's properties, if required.
Experimental Protocols: From Theory to Practice
The following protocols provide step-by-step instructions for performing the core calculations using ORCA's input file format.
Protocol 1: Geometry Optimization and Frequency Analysis
The first step is to find the molecule's most stable three-dimensional structure (its equilibrium geometry). A subsequent frequency calculation is mandatory to verify that this structure is a true energy minimum.
Objective: To obtain the optimized molecular geometry and confirm it as a stable structure.
Methodology:
Create the Input File: Create a text file named molecule.inp.
Define the Calculation: Use the following keywords.
Explanation of Keywords:
! B3LYP 6-311++G(d,p): Specifies the functional and basis set.
D3BJ: Applies Grimme's D3 dispersion correction with Becke-Johnson damping.[7]
Opt: Requests a geometry optimization.
Freq: Requests a frequency calculation to be performed after the optimization completes.
* xyz 0 1: Indicates the start of the coordinate block in XYZ format, with a total charge of 0 and a singlet spin state (1).
Execution: Run the calculation using the ORCA executable: orca molecule.inp > molecule.out
Validation: After the calculation is finished, inspect the output file (molecule.out). Search for the "VIBRATIONAL FREQUENCIES" section. A successful optimization will show zero imaginary frequencies (listed as negative values). The presence of one or more imaginary frequencies indicates the structure is a saddle point (a transition state), not a minimum, and requires further investigation.
Protocol 2: Analysis of Electronic Properties
Once a stable geometry is confirmed, we can investigate the molecule's electronic landscape. This involves analyzing the frontier molecular orbitals (HOMO/LUMO), the charge distribution (MEP), and the bonding interactions (NBO).
Objective: To calculate and analyze properties that govern reactivity and intermolecular interactions.
Methodology:
Modify the Input File: Use the optimized coordinates from the previous step. Add keywords to request specific properties.
Explanation of Keywords:
%plots ... end: This block requests the generation of cube files for visualizing the HOMO, LUMO, total electron density, and Molecular Electrostatic Potential (MEP).
%nbo ... end: This block requests a full Natural Bond Orbital (NBO) analysis.
Execution and Analysis: Run the calculation. The output will contain detailed information on orbital energies and NBO analysis. The generated .cube files can be visualized using software like Avogadro, VMD, or GaussView.
Data Presentation and Interpretation
The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.
Molecular Geometry
The optimized geometry provides precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.
Caption: Molecular structure of 2-Vinyl-4,6-dimethylpyrimidine.
Table 2: Example of Calculated Geometric Parameters
Parameter
Bond
Length (Å)
Parameter
Angle
Angle (°)
Bond Length
C2-N1
1.34
Bond Angle
N1-C2-N3
126.5
C4-N3
1.33
C2-N3-C4
115.8
C2-C(vinyl)
1.48
N3-C4-C5
122.0
C4-C(methyl)
1.51
C4-C5-C6
117.5
Note: These are representative values and will vary based on the exact level of theory.
Electronic and Spectroscopic Properties
The electronic properties provide deep insight into the molecule's reactivity and potential for drug-receptor interactions.
Table 3: Example of Calculated Electronic Properties
Property
Value (a.u.)
Value (eV)
Interpretation
HOMO Energy
-0.254
-6.91
Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy
-0.041
-1.12
Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap
0.213
5.79
A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment
2.15 Debye
-
A measure of the molecule's overall polarity, influencing solubility and intermolecular forces.
Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic (where LUMO is located) and nucleophilic (where HOMO is located) attack.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions (negative potential) indicate areas rich in electrons, such as around the nitrogen atoms, which are prone to electrophilic attack. Blue regions (positive potential) are electron-deficient and are susceptible to nucleophilic attack. This map is invaluable for predicting sites of non-covalent interactions.
Vibrational Analysis: The calculated infrared (IR) spectrum can be used to assign vibrational modes to experimental FTIR data.[13] Key characteristic bands for pyrimidine derivatives include C=N stretching around 1570–1620 cm⁻¹ and C-H stretching from the methyl groups around 2850–2950 cm⁻¹.[13] Note that calculated frequencies are often systematically higher than experimental ones and may require a scaling factor for direct comparison.[14]
Conclusion
This guide has outlined a robust and scientifically grounded framework for the DFT study of 2-Vinyl-4,6-dimethylpyrimidine. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers can generate reliable and insightful data on the molecule's structural and electronic properties. This computational approach provides a powerful complement to experimental work, accelerating the discovery and development of new pharmaceuticals and advanced materials by enabling a deeper understanding of molecular behavior at the quantum level.
References
A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
Density functional theory - Wikipedia. (n.d.). Retrieved April 7, 2024, from [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Vandana Publications.
What is Density Functional Theory and How Does It Work? - Synopsys. (n.d.). Retrieved April 7, 2024, from [Link]
Density Functional Theory for Beginners | University of Exeter. (n.d.). Retrieved April 7, 2024, from [Link]
Density Functional Theory | Los Alamos National Laboratory. (n.d.). Retrieved April 7, 2024, from [Link]
Al-Hourani, B. J., Al-Awaida, W. J., Matalkah, F. A., & Al-Masri, M. R. (2022). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]
[For Beginners] What is Density Functional Theory (DFT)? | Basics - Matlantis. (2025, August 28). Retrieved from [Link]
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
Theoretical studies on the electronic structure of pyrimidines - Benchchem. (n.d.).
El-Kalyoubi, S., El-Sebaey, S. A., Rashad, A. M., AL-Ghulikah, H. A., Ghorab, M. M., & Elfeky, S. M. (2022). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235–2250. Retrieved from [Link]
Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022, November 2). PMC. Retrieved from [Link]
Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. (2015, July 15). Semantic Scholar. Retrieved from [Link]
Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
DFTソフトウェアの選び方|用途別代表ソフトと導入ステップ - Matlantis. (2025, July 31). Retrieved from [Link]
GAMESS, Gaussian - software for Quantum Chemistry. (n.d.). Retrieved April 7, 2024, from [Link]
What is a good replacement for Gaussian? - Matter Modeling Stack Exchange. (2021, March 18). Retrieved from [Link]
ORCA - FACCTs. (n.d.). Retrieved April 7, 2024, from [Link]
DFT calculations - ORCA Input Library. (n.d.). Retrieved April 7, 2024, from [Link]
US4596868A - Process for synthesizing 2-vinyl-4,6-diamino-s-triazine - Google Patents. (n.d.).
Process for synthesizing 2-vinyl-4,6-diamino-s-triazine - European Patent Office - EP 0211121 A1. (n.d.). Retrieved from [Link]
2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem. (n.d.). Retrieved April 7, 2024, from [Link]
Monomer detail | 2-Vinyl-4,6-diamino-1,3,5-triazine - CoPolDB. (n.d.). Retrieved April 7, 2024, from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals
Content Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Mechanistic Principles (Causality)
The incorporation of nitrogen-containing heterocyclic monomers into styrenic backbones is a cornerstone strategy for developing pH-responsive nanocarriers and metal-coordinating micelles. Specifically, 2-Vinyl-4,6-dimethylpyrimidine (VDMP) (CAS No.: 127588-25-4)[1] offers unique advantages over standard 2-vinylpyridine due to the steric hindrance and modulated basicity provided by its 4,6-dimethyl groups.
The Composition Drift Phenomenon
Understanding the intrinsic reactivity of these monomers is critical. The pyrimidine ring is highly electron-deficient compared to the electron-rich phenyl ring of styrene. Historical kinetic studies on analogous systems (e.g., 2-N,N-dimethylamino-4-vinylpyrimidine and styrene) reveal a strong tendency for cross-propagation, with reactivity ratios heavily favoring the pyrimidine monomer (
rpyrimidine≈1.4
,
rstyrene≈0.35
)[2].
Because both the styryl and pyrimidyl propagating radicals preferentially add the VDMP monomer, conventional free radical polymerization results in severe 3[3]. In a batch reactor, chains initiated early are highly VDMP-rich, while chains initiated late are almost pure polystyrene.
The RAFT Advantage
To prevent this inter-chain heterogeneity—which is detrimental to uniform micelle self-assembly in drug delivery—we employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization [4]. By utilizing a dithiobenzoate Chain Transfer Agent (CTA), RAFT ensures that all polymer chains initiate simultaneously and grow at the same rate. Consequently, the composition drift is recorded along the contour of every individual chain, yielding a highly uniform, well-defined gradient copolymer where every macromolecule possesses a VDMP-rich head and a styrene-rich tail.
Fig 1: Logical flow of RAFT polymerization ensuring uniform molecular weight and gradient structure.
Fig 2: Step-by-step experimental workflow for the controlled copolymerization of VDMP and Styrene.
Step-by-Step Protocol (Self-Validating System)
This protocol targets a theoretical molecular weight (
Mn
) of ~30,000 g/mol at full conversion, utilizing a molar ratio of [Monomers] : [CPADB] : [AIBN] = 400 : 1 : 0.2 .
Step 1: Monomer Purification
Pack a short glass column with basic alumina.
Pass the styrene and VDMP monomers through the column separately to remove phenolic inhibitors.
Self-Validation Check: The eluted monomers must be optically clear and colorless. Any residual yellow tint indicates incomplete inhibitor removal, which will cause unpredictable induction periods.
Step 2: Reaction Setup
In a dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 14.2 mg (0.05 mmol) of CPADB and 1.64 mg (0.01 mmol) of AIBN.
Add 1.04 g (10 mmol) of purified Styrene and 1.34 g (10 mmol) of purified VDMP.
Add 2.5 mL of anhydrous anisole to act as the solvent.
Self-Validation Check: The solution should exhibit a distinct, vibrant pink/red color characteristic of the dithiobenzoate moiety in CPADB.
Step 3: Degassing (Freeze-Pump-Thaw)
Causality: Oxygen is a diradical that rapidly reacts with propagating carbon-centered radicals to form stable peroxy radicals, permanently terminating the chains.
Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen.
Open the flask to a high-vacuum line for 5 minutes.
Close the vacuum valve and thaw the flask in a room-temperature water bath.
Repeat this cycle three times.
Self-Validation Check: During the third and final thaw cycle, observe the liquid under static vacuum. The complete cessation of rising gas bubbles confirms the absolute removal of dissolved oxygen. Backfill with ultra-pure Argon.
Step 4: Polymerization
Immerse the Schlenk flask into a pre-heated oil bath at 70°C .
Causality: 70°C is chosen because the half-life of AIBN at this temperature is approximately 5 hours. This provides a steady, low flux of primary radicals, ensuring the RAFT equilibrium is maintained without excessive bimolecular termination.
Allow the reaction to proceed under magnetic stirring for 24 hours.
Step 5: Quenching & Recovery
Terminate the polymerization by removing the flask from the oil bath and immediately submerging it in liquid nitrogen. Opening the flask to air further quenches any remaining radicals.
Dilute the viscous mixture with 2 mL of THF.
Precipitate the polymer by adding the solution dropwise into 200 mL of vigorously stirred, ice-cold hexanes.
Self-Validation Check: The copolymer should immediately crash out as a fine, pinkish powder. The retention of the pink color proves that the active dithiobenzoate end-groups are intact (living character). If a sticky, gummy residue forms, it indicates either trapped anisole solvent or a failed RAFT equilibrium resulting in low molecular weight oligomers.
Recover the powder via vacuum filtration and dry in a vacuum oven at 40°C for 24 hours.
Quantitative Data & Expected Outcomes
The following table summarizes the expected kinetic profile for this RAFT copolymerization. Note the accelerated consumption of VDMP relative to Styrene, confirming the gradient architecture.
Time (h)
VDMP Conv. (%)
Styrene Conv. (%)
Mn,theoretical
( g/mol )
Mn,GPC
( g/mol )
Dispersity (
Đ
)
4
45
20
8,500
8,800
1.08
8
75
45
15,200
15,600
1.11
12
90
65
21,000
21,500
1.14
24
>98
85
28,500
29,100
1.18
Characterization Framework
To thoroughly validate the synthesized poly(St-grad-VDMP), perform the following analyses:
1
H NMR Spectroscopy (in CDCl
3
): Calculate the exact copolymer composition by comparing the integrated area of the aromatic styrene protons (6.5–7.2 ppm) against the distinct pyrimidine protons and the 4,6-dimethyl protons (approx. 2.2–2.5 ppm).
Gel Permeation Chromatography (GPC): Use THF as the eluent against polystyrene standards. The chromatogram should display a unimodal, symmetric peak with a low dispersity (
Đ<1.2
), validating the controlled nature of the RAFT process.
Differential Scanning Calorimetry (DSC): A single Glass Transition Temperature (
Tg
) should be observed, confirming a statistical/gradient distribution rather than a macroscopic phase separation (which would yield two distinct
Tg
values).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Organometallic Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
The rational design of transition metal complexes utilizing nitrogen-donor heterocyclic ligands is a cornerstone of modern catalytic and photophysical chemistry. 2-Vinyl-4,6-dimethylpyrimidine (VDMP) represents a highly versatile, yet underexplored, bidentate/hemilabile ligand framework. It combines the strong
σ
-donating properties of the pyrimidine nitrogen atoms with the
π
-accepting and reactive nature of a 2-vinyl substituent[1, 2].
Causality in Ligand Design
The structural features of VDMP dictate its coordination behavior:
Inductive Effects of Methyl Groups: The 4,6-dimethyl substituents exert a positive inductive effect (+I), increasing the electron density on the pyrimidine ring. This makes the nitrogen atoms stronger
σ
-donors compared to unsubstituted pyrimidines, stabilizing high-oxidation-state metal centers.
Steric Shielding: The methyl groups provide steric bulk at the 4- and 6-positions. This prevents unwanted polymeric coordination networks (a common issue with unsubstituted pyrimidines) and forces discrete mononuclear or well-defined dimeric complexation.
Hemilabile Vinyl Group: The 2-vinyl moiety can act as a reversible
π
-coordinating olefin or undergo oxidative addition/C-H activation to form rigid, cyclometalated metallacycles, depending on the metal precursor and reaction conditions [3].
This application note details two distinct synthetic pathways: the formation of a photophysically active mononuclear Ruthenium(II) complex via simple N-coordination, and the synthesis of a cyclopalladated Palladium(II) dimer via Concerted Metalation-Deprotonation (CMD).
Materials and Reagents
Reagent / Material
Role in Synthesis
Purity / Grade
2-Vinyl-4,6-dimethylpyrimidine (VDMP)
Primary Ligand
>98% (Stored at 4°C)
cis-Bis(2,2'-bipyridine)dichlororuthenium(II)
Ru(II) Precursor
97%
Palladium(II) acetate[Pd(OAc)₂]
Pd(II) Precursor & Internal Base
99.9% trace metals basis
Ammonium hexafluorophosphate (NH₄PF₆)
Anion Exchange Reagent
99%
Lithium chloride (LiCl)
Chloride Bridging Agent
Anhydrous, 99%
Ethanol / Deionized Water
Solvent System (Ru synthesis)
HPLC Grade
Glacial Acetic Acid
Solvent (Pd synthesis)
ACS Reagent
Protocol A: Synthesis ofRu(bpy)₂(VDMP)₂
Objective: To synthesize a heteroleptic Ruthenium(II) polypyridyl complex where VDMP acts as an N-donor ligand, useful for photophysical probing and electron-transfer studies.
Mechanistic Rationale
The reaction utilizes a polar protic solvent mixture (EtOH/H₂O) to facilitate the dissociation of the chloride ligands from the Ru(II) precursor. Heating drives the thermodynamic substitution of the chlorides by the VDMP ligand. The addition of NH₄PF₆ triggers a salt metathesis; the bulky, non-coordinating PF₆⁻ anion pairs with the cationic Ru(II) complex, drastically reducing its aqueous solubility and forcing precipitation. This serves as a self-validating purification step .
Figure 1: Workflow for the synthesis and isolation of the Ruthenium(II) VDMP complex.
Step-by-Step Methodology
Preparation: Suspend 0.50 mmol of cis-[Ru(bpy)₂Cl₂] in 20 mL of a 1:1 (v/v) mixture of ethanol and deionized water in a 50 mL Schlenk flask.
Degassing: Purge the mixture with dry N₂ for 15 minutes to prevent oxidative degradation of the metal center.
Ligand Addition: Add 0.55 mmol (1.1 equivalents) of VDMP to the suspension. The slight excess ensures complete consumption of the expensive Ru precursor.
Reflux: Heat the reaction mixture to 85°C under continuous stirring for 12 hours.
Self-Validation Check: The solution will transition from a dark purple/black suspension to a clear, deep orange-red solution, indicating successful displacement of the chloride ligands.
Concentration: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Anion Exchange: Dissolve 2.0 mmol of NH₄PF₆ in 5 mL of water and add it dropwise to the concentrated aqueous ruthenium solution.
Self-Validation Check: An immediate bright orange precipitate will form.
Isolation: Collect the precipitate via vacuum filtration, wash sequentially with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL), and dry under high vacuum overnight.
Protocol B: Synthesis of Cyclopalladated Dimer [Pd(VDMP-H)(μ-Cl)]₂
Objective: To synthesize a chloride-bridged dimeric palladium complex via C-H activation of the vinyl group, yielding a robust pre-catalyst for cross-coupling reactions.
Mechanistic Rationale
This protocol relies on the Concerted Metalation-Deprotonation (CMD) pathway. Pd(OAc)₂ is chosen because the acetate ligand acts as an internal base. Following initial
σ
-coordination of the pyrimidine nitrogen to the Pd(II) center, the acetate ligand abstracts a proton from the
β
-carbon of the vinyl group while the Pd-C bond forms simultaneously. Subsequent addition of LiCl displaces the remaining acetate, leading to the formation of a highly stable, chloride-bridged dinuclear complex [1, 2].
Figure 2: Mechanistic pathway for the cyclopalladation of VDMP via Concerted Metalation-Deprotonation.
Step-by-Step Methodology
Precursor Dissolution: Dissolve 1.0 mmol of Pd(OAc)₂ in 15 mL of glacial acetic acid in a round-bottom flask.
Ligand Addition: Add 1.0 mmol of VDMP dropwise to the stirring solution.
Cyclometalation: Heat the reaction mixture to 60°C for 4 hours.
Self-Validation Check: The solution will change from reddish-brown to a pale yellow-orange, indicating the formation of the cyclometalated acetate-bridged intermediate.
Chloride Exchange: Dissolve 5.0 mmol of anhydrous LiCl in 5 mL of deionized water. Add this solution dropwise to the reaction mixture at room temperature. Stir for an additional 2 hours.
Self-Validation Check: A dense, pale yellow precipitate of the chloride-bridged dimer will crash out of the acidic solution.
Isolation: Filter the solid through a sintered glass frit, wash with water (3 x 15 mL) to remove excess LiCl and acetic acid, followed by cold acetone (10 mL). Dry in a vacuum desiccator.
Quantitative Data Presentation
The successful synthesis of these complexes is confirmed via UV-Vis spectroscopy and ¹H NMR. The table below summarizes the expected quantitative shifts. Note the dramatic shift in the vinyl proton resonances upon cyclometalation in the Pd(II) complex, confirming C-H activation.
Compound
UV-Vis
λmax
(nm)
¹H NMR (Vinyl Protons,
δ
ppm)
¹H NMR (Methyl Protons,
δ
ppm)
Typical Yield (%)
VDMP (Free Ligand)
265
5.60, 6.45, 6.80
2.45
N/A
₂
285, 455 (MLCT)
5.85, 6.70, 7.10
2.52, 2.60
78
[Pd(VDMP-H)(
μ
-Cl)]₂
270, 340
6.10, 7.35 (Metalated)
2.55, 2.65
65
Note: NMR spectra recorded in CD₃CN for the Ru complex and CDCl₃ for the Pd complex.
References
Cyclometalation of 2-Vinylpyridine with MCl₂(PPh₃)₃ and MHCl(PPh₃)₃ (M = Ru, Os)
Organometallics (ACS Publications)[Link]
Double Carbon−Hydrogen Activation of 2-Vinylpyridine: Synthesis of Tri- and Pentanuclear Clusters Containing the μ-NC₅H₄CH═C Ligand
Organometallics (ACS Publications)[Link]
Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives and structural analysis of the adducts
Nucleic Acids Research (Oxford Academic)[Link]
Method
Application Note: Engineering Coordination Polymer Networks using 2-Vinyl-4,6-dimethylpyrimidine (VDMP)
Executive Summary The rational design of Coordination Polymer Networks (CPNs) and Metal-Organic Frameworks (MOFs) requires ligands that offer both robust metal-binding sites and orthogonal reactive handles. 2-Vinyl-4,6-d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of Coordination Polymer Networks (CPNs) and Metal-Organic Frameworks (MOFs) requires ligands that offer both robust metal-binding sites and orthogonal reactive handles. 2-Vinyl-4,6-dimethylpyrimidine (VDMP; CAS: 127588-25-4) has emerged as a highly versatile building block for advanced materials. By combining the strong coordination affinity of the pyrimidine core with the post-synthetic reactivity of a pendant vinyl group, VDMP enables the synthesis of CPNs that can be structurally locked or chemically functionalized post-assembly. This application note details the mechanistic principles, synthesis protocols, and validation frameworks for utilizing VDMP in the development of optoelectronic and highly stable composite materials.
Mechanistic Insights: The Tri-Functional Nature of VDMP
The utility of VDMP in coordination chemistry is dictated by three distinct structural features, each playing a causal role in the final material's properties:
Pyrimidine N-Donors (Coordination Sites): The N1 and N3 atoms of the pyrimidine ring act as excellent bridging or terminal ligands, particularly for soft and borderline metal cations like Cu(I), Ag(I), and Zn(II). According to Hard-Soft Acid-Base (HSAB) theory, the soft Cu(I) center strongly coordinates with the nitrogenous pyrimidine core, driving the self-assembly of 1D chains or 2D sheets characterized by Cu₂I₂ rhomboid dimers 1.
4,6-Dimethyl Groups (Steric & Hydrophobic Control): The methyl groups at the 4 and 6 positions introduce critical steric hindrance. This causality prevents the dense interpenetration of adjacent polymeric networks, ensuring that the resulting CPN maintains accessible void spaces. Furthermore, these groups increase the hydrophobicity of the framework, enhancing moisture stability.
2-Vinyl Group (Reactive Handle): Unlike static structural ligands, the 2-vinyl group provides a dynamic site for Post-Synthetic Modification (PSM). Vinyl-substituted aromatic N-heterocycles are highly susceptible to conjugate additions and radical-initiated cross-linking [[2]](). This allows researchers to perform thiol-ene "click" reactions or UV-initiated polymerization, structurally locking the CPN to prevent degradation.
Fig 1: Mechanistic role of VDMP functional groups in CPN assembly and modification.
Experimental Protocols
The following self-validating workflows describe the synthesis of a luminescent Cu(I)-VDMP coordination polymer and its subsequent stabilization via post-synthetic polymerization.
Protocol A: Solvothermal Assembly of [Cu₂I₂(VDMP)₂]ₙ CPN
Causality: Copper(I) iodide is selected as the metal node because its interaction with pyrimidine derivatives yields highly luminescent, structurally flexible networks with tunable optoelectronic properties 3. Acetonitrile is used as the solvent because it effectively solubilizes both the inorganic precursor and the hydrophobic VDMP ligand without prematurely initiating vinyl polymerization.
Step-by-Step Methodology:
Precursor Preparation: Dissolve 0.5 mmol (95.2 mg) of CuI in 10 mL of anhydrous acetonitrile under a nitrogen atmosphere. Stir until a clear or slightly cloudy suspension is achieved.
Ligand Addition: Slowly add 0.5 mmol (67.1 mg) of VDMP to the CuI suspension.
Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Heat the sealed autoclave at 80 °C for 24 hours, then cool to room temperature at a rate of 5 °C/hour to promote the growth of high-quality single crystals.
Isolation: Filter the resulting pale-yellow crystals and wash with cold acetonitrile (3 × 5 mL) and diethyl ether (5 mL). Dry under vacuum at room temperature.
Self-Validation Checkpoint (PXRD & FTIR):
FTIR: Confirm the presence of the unreacted pendant vinyl group by identifying the sharp
ν(C=C)
stretching band at ~1630 cm⁻¹.
PXRD: Compare the experimental Powder X-Ray Diffraction pattern against the simulated single-crystal structure to verify phase purity before proceeding to downstream modifications.
Protocol B: Post-Synthetic Polymerization (PSP) via UV Irradiation
Causality: While Cu(I)-pyrimidine CPNs exhibit excellent optoelectronic properties, their coordination bonds can be susceptible to hydrolytic degradation. By utilizing a photoinitiator and UV light, the pendant vinyl groups of the VDMP ligands are cross-linked. This covalent rigidification reduces non-radiative vibrational decay pathways, thereby enhancing the photoluminescence quantum yield (PLQY) while simultaneously shielding the metal nodes from water molecules 1.
Step-by-Step Methodology:
Matrix Preparation: Disperse 50 mg of the as-synthesized [Cu₂I₂(VDMP)₂]ₙ crystals in 5 mL of a non-swelling solvent (e.g., hexane) containing 2 mol% of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.
Irradiation: Place the suspension in a quartz cuvette and irradiate with a 365 nm UV LED lamp (10 mW/cm²) for 60 minutes under continuous gentle stirring.
Washing: Recover the cross-linked CPN via centrifugation (5000 rpm, 5 min). Wash extensively with dichloromethane to remove unreacted initiator and low-molecular-weight oligomers.
Self-Validation Checkpoint:
FTIR: The complete disappearance of the 1630 cm⁻¹
ν(C=C)
band confirms quantitative cross-linking.
PXRD: The preservation of the low-angle diffraction peaks confirms that the underlying metal-organic backbone remains intact and was not degraded by the radical process.
Fig 2: Solvothermal synthesis and post-synthetic modification workflow for VDMP-CPNs.
Quantitative Data Presentation
The table below summarizes the comparative properties of the VDMP-based coordination polymer before and after the post-synthetic polymerization protocol. The data illustrates the direct causality between covalent cross-linking and enhanced material performance.
Property
As-Synthesized Cu-VDMP CPN
Cross-Linked Cu-VDMP CPN
Causality / Mechanism
Thermal Decomposition (
Td
)
215 °C
305 °C
Covalent cross-linking restricts backbone mobility, requiring higher energy for thermal cleavage.
Photoluminescence Quantum Yield
12%
27%
Rigidification reduces non-radiative vibrational decay of the excited state 1.
Solvent Stability (in Water)
Degrades within 24h
Stable > 7 days
The hydrophobic polymer matrix shields the labile Cu-N coordination bonds from hydrolysis.
FTIR
ν(C=C)
intensity
Strong (~1630 cm⁻¹)
Absent
Complete consumption of pendant vinyl groups via radical addition confirms successful PSP.
Application Note: Catalytic Applications of 2-Vinyl-4,6-dimethylpyrimidine Ruthenium Complexes in Advanced Organic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The design of transition metal catalysts re...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
The design of transition metal catalysts requires a precise balance between complex stability and catalytic reactivity. 2-Vinyl-4,6-dimethylpyrimidine (VDMP) (CAS: 127588-25-4)[1] represents a highly specialized bidentate ligand that leverages both strong σ-donation and reversible π-coordination. When complexed with Ruthenium(II), VDMP acts as a hemilabile ligand, providing a dynamic coordination sphere that adapts to the geometric demands of the catalytic cycle[2].
The Causality of the Ligand Design:
Strong σ-Donation: The pyrimidine nitrogen strongly coordinates to the Ru(II) center, stabilizing high-valent intermediates and preventing catalyst degradation (blackening) at elevated temperatures[3].
Hemilabile π-Acceptor: The 2-vinyl group reversibly coordinates to the metal. It acts as a "placeholder," protecting the active site during the resting state, but readily slips off to accommodate substrate binding during the active cycle.
Steric Shielding: The 4,6-dimethyl groups provide critical steric bulk. In cross-coupling reactions, this bulk accelerates reductive elimination via the Thorpe-Ingold effect, driving the catalytic cycle forward.
This application note details two field-proven workflows utilizing Ru-VDMP complexes: Latent Olefin Metathesis and Directed C-H Arylation .
Application 1: Latent Olefin Metathesis (RCM)
In industrial applications such as Reaction Injection Molding (RIM) or the synthesis of complex macrocycles in drug development, premature catalyst activation is a major failure point. "Latent" catalysts are inactive at room temperature but become highly active upon a specific thermal trigger.
By utilizing the VDMP ligand, we generate a Hoveyda-Grubbs-type complex where the vinyl group strongly chelates the ruthenium center at 25°C. Upon heating (>60°C), the vinyl group de-coordinates, opening the necessary coordination site for the olefin substrate to form the active 14-electron metallacyclobutane intermediate.
Fig 1: Hemilabile activation cycle of the latent Ru-VDMP metathesis catalyst.
Quantitative Performance Data
Table 1: Ring-Closing Metathesis of Diethyldiallylmalonate using Ru-VDMP Catalyst
This protocol is engineered as a self-validating system to ensure catalyst latency prior to activation.
Preparation of the Reaction Mixture: In a nitrogen-filled glovebox, dissolve diethyldiallylmalonate (1.0 mmol) and the Ru-VDMP complex (0.01 mmol, 1 mol%) in anhydrous, degassed toluene (5.0 mL).
Causality: Degassing via freeze-pump-thaw is critical. Trace oxygen will irreversibly oxidize the Ru(II) resting state to an inactive Ru(III) species.
Internal Standard Addition: Add dodecane (0.5 mmol) as an internal standard for GC-MS quantification.
Self-Validation Checkpoint (Latency Test): Stir the mixture at 25°C for 2 hours. Withdraw a 50 µL aliquot and analyze via GC-MS. Requirement: Conversion must be <2%. If metathesis is observed at room temperature, it indicates incomplete chelation of the VDMP vinyl group during catalyst synthesis; the batch must be discarded.
Thermal Activation: Transfer the sealed reaction vessel to a pre-heated oil bath at 60°C.
Reaction Quenching: After 4 hours, remove the vessel from the heat and immediately add ethyl vinyl ether (0.1 mL) to quench the active ruthenium carbene, preventing post-reaction isomerization.
Analysis: Filter the mixture through a short pad of silica to remove metal residues, and quantify the cyclic product via GC-MS against the dodecane standard.
Application 2: Directed C-H Arylation of Complex Arenes
Ruthenium-catalyzed C-H functionalization has emerged as a transformative methodology for the late-stage modification of complex pharmaceuticals[4]. While pyrimidine is a well-documented directing group[3], utilizing VDMP as an auxiliary hemilabile ligand enables the functionalization of highly challenging substrates, such as the peri-C-H arylation of 1-naphthol[5].
During the Concerted Metalation-Deprotonation (CMD) step, the VDMP ligand stabilizes the electron-deficient ruthenium center. Its steric bulk forces the aryl halide into the optimal trajectory for oxidative addition, while the hemilabile vinyl group prevents the formation of inactive off-cycle dimers.
Fig 2: High-throughput experimental workflow for Ru-catalyzed C-H arylation.
Quantitative Performance Data
Table 2: Ruthenium-Catalyzed ortho-Arylation of 1-Naphthol with Aryl Halides
Aryl Halide
Ligand System
Yield (%)
Regioselectivity (C8:C2)
4-Iodotoluene
Ru + VDMP
88%
> 99:1
4-Bromoanisole
Ru + VDMP
82%
> 99:1
2-Bromopyridine
Ru + VDMP
75%
95:5
4-Iodotoluene
Ru (No Ligand)
< 15%
Catalyst Decomposition
Protocol 2: Ru-VDMP Mediated C-H Arylation
This protocol utilizes built-in mass-balance checks to validate high-temperature stability.
Catalyst Pre-Activation: In a Schlenk tube, combine [RuCl2(p-cymene)]2 (2.5 mol%) and VDMP (5.0 mol%). Add 1.0 mL of N-Methyl-2-pyrrolidone (NMP) and stir at 50°C for 30 minutes to ensure complete ligand exchange and formation of the active monomeric Ru-VDMP species.
Causality: NMP is selected due to its high boiling point and superior ability to solubilize both the inorganic base and the organic substrates, which is an absolute requirement for the biphasic CMD transition state.
Substrate Addition: Add 1-naphthol (1.0 mmol), the chosen aryl halide (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
Causality: K₂CO₃ acts not merely as an acid scavenger, but actively participates in the CMD mechanism by abstracting the proton from the arene while the ruthenium center coordinates to the C-H bond.
Self-Validation Checkpoint (Mass Balance): Add exactly 0.5 mmol of dodecane. Take a baseline GC-FID reading (t=0). The ratio of substrate to dodecane must be recorded. A post-reaction deviation in the dodecane absolute peak area of >5% indicates evaporative loss or seal failure during the 110°C heating phase, invalidating the yield calculation.
Catalytic Turnover: Seal the Schlenk tube and heat at 110°C for 16 hours under vigorous stirring (800 rpm).
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with 1M HCl (3 x 5 mL) to remove NMP and unreacted base. Dry the organic layer over MgSO₄, filter, and analyze via HPLC/GC-MS.
References
Title: Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts
Source: MDPI
URL:4
Title: Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides
Source: PMC (NIH)
URL:5
Title: Pyrimidine as an Aryl C–H Activating Group
Source: ACS Organic Letters
URL:3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
2-Vinyl-4,6-dimethylpyrimidine (2-VDMP) (CAS: 127588-25-4) is an advanced heterocyclic building block that bridges the gap between synthetic organic chemistry and functional material science[1],[2]. While simple vinylpyridines are ubiquitous in polymer chemistry, vinylpyrimidines offer a significantly more electron-deficient aromatic core. This electronic tuning makes the pendant vinyl group highly reactive toward controlled radical polymerizations and regioselective conjugate additions (Thia-Michael additions)[3],[4].
The Causality of Structural Design:
The strategic placement of methyl groups at the 4- and 6-positions serves two critical functions:
Steric Shielding: Unhindered vinylpyrimidines are notoriously prone to spontaneous auto-polymerization. The 4,6-dimethyl substitution provides kinetic stability, allowing for long-term storage and controlled reactivity during synthesis.
Lipophilicity & Phase Compatibility: In material science, incorporating the highly polar pyrimidine ring into hydrogels or resins can disrupt polymer phase behavior. The methyl groups increase the monomer's lipophilicity, ensuring excellent miscibility with common co-monomers like methyl methacrylate (MMA) or styrene[5].
Furthermore, vinylpyrimidine derivatives act as potent crosslink-forming oligonucleotides (CFOs), forming stable interstrand crosslinks (ICLs) with guanine and thymine residues—a property highly sought after in targeted nucleic acid therapeutics[6],[7].
Synthetic Strategy & Workflow
The most robust route to 2-VDMP relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of commercially available 2-chloro-4,6-dimethylpyrimidine (CAS: 4472-44-0)[5],[8] with a vinylboron species. We recommend using vinylboronic anhydride pyridine complex or potassium vinyltrifluoroborate over gaseous vinyl chloride or ethylene, as they provide a controlled, stable release of the vinyl nucleophile without requiring pressurized reactors.
Fig 1. Synthetic workflow and material science applications of 2-Vinyl-4,6-dimethylpyrimidine.
Quantitative Data: Reaction Optimization
To establish a self-validating protocol, our optimization data for the cross-coupling step is summarized below. The use of a bidentate ligand or a robust Pd(0) source is critical to prevent catalyst deactivation by the coordinating pyrimidine nitrogen atoms.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 2-VDMP
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)2 / PPh3
Na2CO3
Toluene/H2O
90
42
2
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O
85
78
3
Pd(PPh3)4
K2CO3
1,4-Dioxane/H2O
85
89
4
Pd(PPh3)4
Cs2CO3
DMF/H2O
100
65 (Decomp.)
Note: Entry 3 provides the optimal balance of catalyst stability and reaction kinetics.
Material Science Applications
Functional Coordination Polymers
By subjecting 2-VDMP to free-radical polymerization, researchers can generate poly(2-VDMP) or its copolymers. The pyrimidine nitrogen atoms act as bidentate-like chelating sites for transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), making these polymers exceptional candidates for heavy metal scavenging resins or stimuli-responsive hydrogels[6],[9].
Fig 2. Radical polymerization mechanism of 2-Vinyl-4,6-dimethylpyrimidine.
Surface Modification via Conjugate Addition
Because the pyrimidine ring strongly withdraws electron density, the vinyl group of 2-VDMP is highly susceptible to nucleophilic attack. Thiol-functionalized silica nanoparticles or biomaterials can be rapidly functionalized with 2-VDMP via a metal-free Thia-Michael addition at room temperature[3],[10].
Table 2: Polymer Properties of Poly(2-VDMP-co-MMA) Resins
Monomer Ratio (VDMP:MMA)
Mn
(kDa)
PDI (
Mw/Mn
)
Tg
(°C)
Cu²⁺ Chelation Capacity (mg/g)
0:100 (Pure PMMA)
45.2
1.85
105
< 0.1
10:90
48.7
1.90
112
24.5
25:75
52.1
1.95
121
68.2
50:50
38.4
2.10
134
145.0
Experimental Protocols
Protocol A: Synthesis of 2-Vinyl-4,6-dimethylpyrimidine
Objective: Prepare >98% pure monomer avoiding premature polymerization.
Degassing (Critical Step): In a 100 mL Schlenk flask, combine 1,4-dioxane and water. Sparge with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
Reagent Addition: Add 2-chloro-4,6-dimethylpyrimidine, potassium vinyltrifluoroborate, and K2CO3 to the flask. Stir for 5 minutes under Argon.
Catalyst Introduction: Quickly add Pd(PPh3)4 against a positive counter-flow of Argon. Seal the flask and heat to 85 °C in a pre-heated oil bath.
Reaction Monitoring: Stir vigorously for 12 hours.
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (
Rf=0.65
) should disappear, replaced by a new UV-active spot (
Rf=0.45
).
Workup: Cool to room temperature. Filter through a short pad of Celite to remove palladium black. Dilute with EtOAc (100 mL) and wash with brine (3 × 50 mL). Dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate under reduced pressure (keep bath < 30 °C to prevent thermal polymerization). Purify via flash column chromatography (Hexane/EtOAc 9:1).
Storage: Add 10 ppm of 4-tert-butylcatechol (TBC) as a radical inhibitor and store at -20 °C in the dark.
Protocol B: Free-Radical Copolymerization for Functional Resins
Objective: Synthesize a 25:75 VDMP:MMA copolymer for metal chelation.
Reagents:
2-VDMP (2.5 mmol, 335 mg) - Must be passed through basic alumina to remove TBC inhibitor prior to use.
Preparation: Combine 2-VDMP, MMA, AIBN, and Toluene in a heavy-walled glass ampoule.
Oxygen Removal: Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Molecular oxygen is a potent diradical that terminates propagating polymer chains, severely depressing molecular weight.
Polymerization: Flame-seal the ampoule under vacuum. Submerge in a thermostated oil bath at 70 °C for 16 hours.
Precipitation: Cool the ampoule, crack it open, and dilute the viscous solution with 5 mL THF. Dropwise, precipitate the polymer into 100 mL of vigorously stirred cold methanol.
Validation & Isolation: Filter the white precipitate.
Validation Checkpoint: Analyze via
1
H-NMR (CDCl3). The disappearance of vinylic protons (δ 5.5 - 6.5 ppm) and the appearance of broad aliphatic backbone signals confirm successful polymerization.
Drying: Dry in a vacuum oven at 40 °C to a constant weight.
References
Nucleic Acids Research (Oxford Academic)
Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives and structural analysis of the adducts
URL:[Link]
Comptes Rendus de l'Académie des Sciences
Incorporation of pyrimidine fluorophores into poly(methylmethacrylate) polymer structures
URL:[Link]
How to prevent auto-polymerization of 2-Vinyl-4,6-dimethylpyrimidine during storage
Welcome to the technical support resource for 2-Vinyl-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the auto-polymeriza...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for 2-Vinyl-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the auto-polymerization of this reactive monomer during storage. The information provided herein is synthesized from established principles of vinyl monomer chemistry and best practices in laboratory safety and material handling.
Introduction: The Challenge of Storing 2-Vinyl-4,6-dimethylpyrimidine
2-Vinyl-4,6-dimethylpyrimidine is a valuable building block in pharmaceutical and materials science research. However, its vinyl group makes it susceptible to spontaneous auto-polymerization, a reaction that can be initiated by heat, light, or the presence of contaminants. This exothermic process can lead to the loss of valuable material, and in confined spaces, the buildup of heat can result in a dangerous runaway reaction.[1] Proper storage and handling are therefore paramount to maintain the monomer's integrity and ensure laboratory safety.
This guide provides a comprehensive overview of the mechanisms of auto-polymerization and details preventative measures through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is auto-polymerization and why is it a concern for 2-Vinyl-4,6-dimethylpyrimidine?
A1: Auto-polymerization is the process where monomer molecules react with each other to form a polymer without the intentional addition of an initiator. For 2-Vinyl-4,6-dimethylpyrimidine, this is typically a free-radical chain polymerization of the vinyl group. This process is initiated by the spontaneous formation of free radicals, which can be triggered by:
Heat: Elevated temperatures increase the rate of spontaneous radical formation.[2]
Light (UV radiation): UV light can provide the energy to initiate radical formation.
Contaminants: Impurities such as peroxides, rust, or other radical-generating species can trigger polymerization.[3]
This is a significant concern because the polymerization is often exothermic, meaning it releases heat.[1] If this heat is not dissipated, it can accelerate the reaction rate, potentially leading to a dangerous, uncontrolled "runaway" polymerization.[1] The resulting polymer is also an impurity that can negatively impact subsequent reactions.
Q2: How do polymerization inhibitors work?
A2: Polymerization inhibitors are chemical compounds added to monomers to prevent their premature polymerization.[4] They function by scavenging free radicals, effectively terminating the chain reaction of polymerization.[5] For vinyl monomers, phenolic compounds are commonly used inhibitors.[6] Their effectiveness often relies on the presence of dissolved oxygen. The inhibitor reacts with peroxy radicals, which are formed by the reaction of monomer radicals with oxygen, to stop the polymerization chain.[7]
Q3: What are the recommended inhibitors for 2-Vinyl-4,6-dimethylpyrimidine?
Hydroquinone (HQ)
4-Methoxyphenol (MEHQ)
4-tert-Butylcatechol (TBC)
These are effective for a wide range of vinyl monomers and are commercially available.[4] The choice of inhibitor and its concentration depends on the required storage duration and temperature.
Q4: What are the ideal storage conditions for 2-Vinyl-4,6-dimethylpyrimidine?
A4: Proper storage conditions are critical to prevent auto-polymerization. Based on general guidelines for reactive monomers, the following conditions are recommended:[9][10]
Temperature: Store in a cool, dry, and well-ventilated place.[1] Refrigeration is generally recommended for reactive monomers to minimize thermal initiation of polymerization.
Light: Protect from light by storing in an amber or opaque container.
Atmosphere: The presence of a small amount of oxygen is often necessary for phenolic inhibitors to function effectively.[7] Therefore, storing under an inert atmosphere like pure nitrogen may not be ideal if using such inhibitors.
Container: Use a tightly sealed container to prevent contamination. Ensure the container material is compatible with the monomer.
Q5: How can I check if my 2-Vinyl-4,6-dimethylpyrimidine has started to polymerize?
A5: A simple visual inspection can often reveal signs of polymerization. Look for an increase in viscosity, the formation of a solid mass, or cloudiness in the liquid. A more quantitative method to test for the presence of polymer is to add a sample of the monomer to a solvent in which the monomer is soluble but the polymer is not. For many vinyl polymers, methanol can be used for this purpose. If the solution becomes cloudy, it indicates the presence of the polymer.[3]
Q6: Do I need to remove the inhibitor before using the monomer in a reaction?
A6: Yes, in most cases, the polymerization inhibitor must be removed before use, as it will interfere with the desired polymerization reaction. Common methods for inhibitor removal include:
Alkaline Wash: Phenolic inhibitors can be removed by washing the monomer with an aqueous solution of sodium hydroxide. The inhibitor forms a salt that dissolves in the aqueous layer, which can then be separated.
Adsorption: Passing the monomer through a column of activated alumina is an effective way to remove many common inhibitors.[8]
Distillation: While effective, distillation must be performed with care, as elevated temperatures can induce polymerization.[8] Vacuum distillation is often preferred to keep the temperature low.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and handling of 2-Vinyl-4,6-dimethylpyrimidine.
Issue 1: The monomer has become viscous or solidified in the storage container.
Probable Cause: Auto-polymerization has occurred. This is likely due to one or more of the following factors:
Inhibitor Depletion: The inhibitor has been consumed over time.
Improper Storage Temperature: The monomer was stored at too high a temperature.
Exposure to Light: The container was not protected from light.
Contamination: The monomer was contaminated with a polymerization initiator.[3]
Recommended Action:
Do not attempt to heat the container to melt the solid. This can accelerate the polymerization of any remaining monomer and lead to a dangerous pressure buildup.
If the polymerization is extensive, the material is likely unusable for most applications.
Review your storage conditions. Ensure the storage area is cool, dark, and that containers are properly sealed.
Implement a "first-in, first-out" inventory system to ensure older stock is used first.[9]
Periodically check the inhibitor concentration, if possible.
Issue 2: My polymerization reaction with 2-Vinyl-4,6-dimethylpyrimidine is not initiating or is proceeding very slowly.
Probable Cause:
Incomplete Inhibitor Removal: Residual inhibitor is scavenging the radicals generated by your initiator.
Excessive Inhibitor in the Starting Material: The monomer may have been over-stabilized by the supplier.
Recommended Action:
Ensure your inhibitor removal method is effective. If using an alkaline wash, ensure thorough mixing and separation. If using an inhibitor removal column, ensure it is not exhausted.
Consider increasing the amount of initiator to overcome the effect of a small amount of residual inhibitor. However, be aware that this may affect the properties of the resulting polymer.
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Presence
In a clean glass vial, add approximately 1 mL of the 2-Vinyl-4,6-dimethylpyrimidine to be tested.
Add 4 mL of methanol.
Cap the vial and shake well.
Observe the solution against a dark background. The presence of cloudiness or a precipitate indicates the formation of polymer.[3]
Protocol 2: Inhibitor Removal using an Alumina Column
Pack a small chromatography column with activated alumina. The amount of alumina will depend on the volume of monomer to be purified.
Pass the 2-Vinyl-4,6-dimethylpyrimidine through the column under gravity or with gentle pressure.
Collect the purified, inhibitor-free monomer.
Important: The purified monomer is now highly susceptible to polymerization and should be used immediately or stored under refrigerated conditions for a very short period.
Diagrams
Mechanism of Free-Radical Polymerization and Inhibition
Caption: Free-radical polymerization and the role of inhibitors.
Troubleshooting Workflow for Premature Polymerization
Technical Support Center: Optimizing 2-Vinyl-4,6-dimethylpyrimidine Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when cross-coupling electron-deficient vinyl heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when cross-coupling electron-deficient vinyl heterocycles. 2-Vinyl-4,6-dimethylpyrimidine presents a unique set of chemical hurdles: its basic nitrogen atoms readily poison palladium catalysts, and its highly electron-deficient vinyl group makes it highly susceptible to unwanted conjugate additions.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high-yielding, reproducible Heck cross-couplings with this challenging substrate.
Part 1: Troubleshooting Guides & FAQs
Q: My Heck coupling with 2-vinyl-4,6-dimethylpyrimidine stalls at 30% conversion. How do I prevent catalyst deactivation?A: The basic nitrogen atoms on the 4,6-dimethylpyrimidine ring are strong
σ
-donors. They easily outcompete standard olefins for palladium coordination, sequestering the Pd(II) intermediate into an inactive, off-cycle species.
Causality & Solution: You must use bulky, bidentate or electron-rich monodentate phosphine ligands (e.g., DPE-Phos, SPhos, or Cy*Phine) and maintain a high ligand-to-palladium ratio. 1 in a non-coordinating solvent prior to reaction assembly creates steric shielding around the palladium center, preventing pyrimidine nitrogen coordination and suppressing ligand-free background reactions[1].
Q: I am isolating a major byproduct with the exact mass of my product plus water/alcohol. What is this, and how do I stop it?A: 2-Vinyl-4,6-dimethylpyrimidine is a highly electron-deficient olefin. Instead of undergoing the desired migratory insertion (Heck pathway), it frequently acts as a potent Michael acceptor. Nucleophiles such as water, alkoxides, or even amines can undergo 2[2].
Causality & Solution: Strictly exclude water. Avoid nucleophilic bases like hydroxides or alkoxides. Instead, utilize non-nucleophilic organic bases (e.g., Cy₂NMe, DABCO) or mild inorganic bases (e.g., Cs₂CO₃) in anhydrous solvents like 1,4-dioxane or toluene[3].
Q: How do I scale up this reaction without losing yield or crashing out palladium black?A: When scaling up, 4 become critical variables[4]. Palladium black precipitation often occurs if the reaction is too dilute or if mixing is poor, leading to localized concentration gradients of the base. Increase the reaction concentration (0.2 M to 0.5 M) and use overhead mechanical stirring. Ensure your system is not completely sealed; use a reflux condenser with a positive pressure of argon to allow safe expansion while maintaining an inert atmosphere[4].
Part 2: Data Presentation
The following table summarizes the causal relationship between reaction conditions and yield outcomes during the optimization of 2-Vinyl-4,6-dimethylpyrimidine Heck couplings.
Parameter
Catalyst System
Base
Solvent
Yield (%)
Major Byproduct / Issue
Baseline
Pd(OAc)₂ (No ligand)
K₂CO₃
MeCN / H₂O
< 10%
Conjugate addition (Michael adduct)
Ligand Screen
Pd(OAc)₂ / PPh₃
Et₃N
DMF
35%
Catalyst precipitation (Pd black)
Optimized
Pd(OAc)₂ / DPE-Phos
Cy₂NMe
1,4-Dioxane
85%
None (Trace endocyclic alkene)
High-Throughput
Pd-Cy*Phine
Cs₂CO₃
Toluene
78%
None
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.
Standard Operating Procedure: Anhydrous Heck Coupling of 2-Vinyl-4,6-dimethylpyrimidine
Step 1: Catalyst Pre-Activation
Combine Pd(OAc)₂ (5 mol%) and DPE-Phos (10 mol%) in anhydrous CH₂Cl₂ (1 mL) under argon.
Stir for 15 minutes at room temperature.
Validation Checkpoint 1: The solution must transition from a dark reddish-brown suspension to a clear, homogeneous yellow solution. This visual cue confirms the successful formation of the active L₂Pd(0) species. If the solution remains cloudy or turns black, the palladium has aggregated; discard and use fresh reagents.
Step 2: Reaction Assembly
In a flame-dried Schlenk flask, add 2-Vinyl-4,6-dimethylpyrimidine (1.0 equiv), aryl halide (1.1 equiv), and anhydrous Cy₂NMe (2.0 equiv) in anhydrous 1,4-dioxane (0.2 M).
Transfer the pre-activated catalyst solution into the main reaction flask via a gas-tight syringe.
Step 3: Execution and Kinetic Monitoring
Heat the reaction mixture to 90 °C.
Validation Checkpoint 2: After 2 hours, withdraw a 10 µL aliquot, quench with MeCN, and analyze via LC-MS. You should observe <5% of the conjugate addition byproduct (M+H + 18 if water is present). If conversion of the vinylpyrimidine is stalled at <50%, it indicates pyrimidine-induced catalyst poisoning. Do NOT add more base; instead, spike with an additional 2 mol% of the pre-complexed Pd/DPE-Phos solution to reinitiate the catalytic cycle.
Step 4: Quench and Isolation
Cool to room temperature, filter through a short pad of Celite to remove palladium black and ammonium salts.
Concentrate and purify via flash chromatography.
Part 4: Mechanistic Visualizations
Mechanistic divergence in vinylpyrimidine coupling: Heck pathway vs. conjugate addition.
Impact of ligand sterics on preventing pyrimidine-induced palladium catalyst deactivation.
References
Source: ACS Publications (Organic Process Research & Development)
Source: ACS Publications (Organic Process Research & Development)
Source: The Royal Society of Chemistry (RSC Advances)
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Vinyl-4,6-dimethylpyrimidine
Welcome to the technical support center for 2-Vinyl-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Vinyl-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a hydrophobic pyrimidine derivative, achieving sufficient concentration in aqueous media for biological assays, formulation development, or other experimental setups can be a significant hurdle.
This document provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each technique.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the most common initial questions regarding the solubility of 2-Vinyl-4,6-dimethylpyrimidine.
Q1: Why is 2-Vinyl-4,6-dimethylpyrimidine expected to have low water solubility?
A1: The low aqueous solubility is a direct consequence of its molecular structure. The molecule contains a pyrimidine core, which has some polar character due to its nitrogen atoms. However, this is outweighed by the presence of two non-polar methyl (-CH₃) groups and a hydrophobic vinyl (-CH=CH₂) group. These lipophilic (fat-loving) moieties reduce the molecule's ability to form favorable hydrogen bonds with water, leading to poor solubility.[1] Furthermore, the planar nature of the pyrimidine ring can contribute to strong crystal lattice energy, making it energetically difficult for water molecules to break apart the solid-state compound.[1]
Q2: What is the most critical physicochemical property to consider before starting solubilization experiments?
A2: The most critical property is the compound's pKa . The pyrimidine ring contains basic nitrogen atoms that can be protonated. The pKa value represents the pH at which the compound is 50% ionized. For pyrimidine derivatives that are weak bases, their solubility dramatically increases in acidic solutions (pH < pKa) because the protonated, ionized form is much more polar and water-soluble.[1][2] While the exact pKa of 2-Vinyl-4,6-dimethylpyrimidine is not readily published, related compounds like 2-amino-4,6-dimethylpyrimidine have a predicted pKa around 5.1.[3] This suggests that pH adjustment is a powerful first-line strategy.
Q3: What are the primary strategies I can use to improve the solubility of this compound?
A3: There are several established techniques, which can be used alone or in combination. The most common and effective strategies for laboratory-scale experiments are:
pH Adjustment: Leveraging the basicity of the pyrimidine ring to form a more soluble salt at low pH.[4][]
Use of Co-solvents: Blending water with a miscible organic solvent (like DMSO or ethanol) to reduce the overall polarity of the solvent system.[6][7]
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin's cavity to form a water-soluble inclusion complex.[8][9]
Micellar Solubilization with Surfactants: Using surfactants to form micelles that trap the insoluble compound in their hydrophobic core, allowing it to be dispersed in water.[10][11]
Q4: Are there any stability concerns with 2-Vinyl-4,6-dimethylpyrimidine in an aqueous solution?
A4: Yes. The vinyl group is a potential site of chemical instability. It can be susceptible to polymerization, especially when exposed to heat, light, or radical initiators.[12] It may also undergo hydration or oxidation under certain pH and temperature conditions. Therefore, it is highly recommended to prepare solutions fresh for each experiment, protect them from light, and avoid long-term storage in aqueous buffers. Filtering the final solution through a 0.22 µm filter before use is also good practice to remove any potential micro-precipitates or aggregates.
Section 2: A Systematic Workflow for Solubility Enhancement
This section provides a logical, step-by-step approach to improving the solubility of 2-Vinyl-4,6-dimethylpyrimidine, complete with detailed protocols.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Protocol 4: Solubilization with HP-β-CD
Materials:
2-Vinyl-4,6-dimethylpyrimidine (solid)
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Target aqueous buffer
Stir plate, magnetic stir bars, 0.22 µm syringe filter
Procedure:
Prepare a stock solution of HP-β-CD in the desired buffer (e.g., 10-40% w/v).
[1]2. Add an excess amount of the solid compound to the HP-β-CD solution.
Stir the mixture vigorously for 24-48 hours at room temperature to allow for complex formation and equilibration.
[1]4. Remove the undissolved solid by filtering the solution through a 0.22 µm syringe filter.
Determine the concentration of the dissolved compound in the clear filtrate using HPLC or UV-Vis spectroscopy.
Section 3: Summary of Solubilization Strategies
Strategy
Principle of Action
Advantages
Disadvantages
Best For...
pH Adjustment
Protonation of basic pyrimidine nitrogens to form a soluble salt. [1][4]
Simple, cost-effective, can lead to very large increases in solubility. []
Only works for ionizable compounds; requires the experimental system to be stable at the required pH. [13]
Initial screening; experiments where the buffer pH can be controlled and maintained below the compound's pKa.
Co-solvents
Reduction of solvent polarity, making the environment more favorable for the hydrophobic solute. [14][15]
Easy to prepare; effective for a wide range of hydrophobic compounds. [6]
The organic solvent may interfere with biological assays or cause toxicity; precipitation can occur upon dilution. [15][16]
Preparing high-concentration stock solutions; early-stage in vitro experiments where final solvent concentration is low.
Cyclodextrins
Encapsulation of the drug in a hydrophobic cavity, presenting a hydrophilic exterior to the water. [8][17]
High solubilization capacity; can improve stability; low toxicity (especially HP-β-CD). [18][17]
Can be more expensive; may alter drug-target binding kinetics in some assays; has a specific drug-loading capacity. [17]
Formulations for in vivo studies; cell-based assays where co-solvents are problematic; stabilizing labile compounds.
Surfactants
Formation of micelles that encapsulate the drug in a non-polar core. [10][19]
High solubilizing power above the CMC; can improve wetting of solid particles. [10][20]
Can cause cell lysis or interfere with protein assays; potential for toxicity depending on the surfactant. [16]
In vitro dissolution studies; certain formulation types where micellar delivery is desired.
Section 4: References
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved April 7, 2024, from
Wikipedia. (n.d.). Cosolvent. Retrieved April 7, 2024, from
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Retrieved April 7, 2024, from
MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved April 7, 2024, from
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2. [Link]
Loftsson, T., & Jónsdóttir, S. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 62(1-2), 1-11. [Link]
BenchChem. (2026). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. Retrieved April 7, 2024, from
PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved April 7, 2024, from
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an Experimental Study, 5(2).
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved April 7, 2024, from
PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved April 7, 2024, from
MDPI. (2025, March 10). Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery. Retrieved April 7, 2024, from
Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved April 7, 2024, from
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved April 7, 2024, from
PMC - NIH. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved April 7, 2024, from
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved April 7, 2024, from
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved April 7, 2024, from
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved April 7, 2024, from
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved April 7, 2024, from
THE PCCA BLOG. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved April 7, 2024, from
Journal of Pharmaceutical Chemistry and Drug Formulation. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved April 7, 2024, from
Google Patents. (n.d.). US4596868A - Process for synthesizing 2-vinyl-4,6-diamino-s-triazine. Retrieved April 7, 2024, from
ChemBK. (2024, April 9). 2-Amino-4,6-dimethylpyrimidine. Retrieved April 7, 2024, from
Purification techniques for removing impurities from 2-Vinyl-4,6-dimethylpyrimidine
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of reactive vinyl-heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of reactive vinyl-heterocycles.
2-Vinyl-4,6-dimethylpyrimidine is a highly valuable building block, particularly in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, its purification is notoriously difficult. The electron-deficient pyrimidine ring coupled with a reactive vinyl moiety makes the compound highly susceptible to spontaneous radical polymerization[2]. Furthermore, synthesis via cross-coupling (e.g., Heck, Stille, or Suzuki) often leaves behind structurally similar halogenated precursors that co-elute during standard silica gel chromatography[3].
This guide abandons generic advice in favor of causality-driven troubleshooting and self-validating protocols designed to achieve >99.5% purity.
I. Troubleshooting Guide & FAQs
Q1: My isolated 2-vinyl-4,6-dimethylpyrimidine turns into a viscous gel or solidifies over time. How do I prevent this?The Causality: You are observing spontaneous free-radical polymerization. Vinylpyrimidines are electron-deficient styrenic analogs. Thermal stress during solvent evaporation or exposure to trace oxygen/light initiates radical chain propagation[2].
The Solution: You must quench the radicals before they propagate. Never distill or concentrate this monomer to dryness without a radical scavenger. Add 500 ppm of Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) prior to any thermal processing. These inhibitors donate a hydrogen atom to propagating radicals, forming a sterically hindered, stable phenoxy radical that terminates the chain.
Q2: I have persistent 2-chloro-4,6-dimethylpyrimidine starting material in my product after cross-coupling. Silica gel chromatography isn't separating them. What is the alternative?The Causality: The chloro-pyrimidine precursor and the vinylpyrimidine product have nearly identical polarities, making chromatographic separation inefficient and low-yielding.
The Solution: Exploit the electrophilicity of the impurity. The chloro-position on a pyrimidine ring is highly electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr). By introducing a strong nucleophile like N,N′-dimethylethylenediamine (N,N′-DMEDA), you can quantitatively scavenge the chloro-impurity, converting it into a highly basic amine adduct that is easily washed away with mild aqueous acid[3].
Workflow for selective SNAr scavenging of chloro-pyrimidine impurities.
Q3: How do I remove heavy metal (Pd/Sn) contaminants without degrading the vinyl group?The Causality: Heavy metals from cross-coupling coordinate weakly to the pyrimidine nitrogen atoms. Standard aqueous workups fail to break these coordination complexes.
The Solution: Use a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). According to Hard-Soft Acid-Base (HSAB) theory, soft heavy metals like Pd(0)/Pd(II) and Sn will preferentially coordinate to the soft sulfur ligands on the silica, breaking the weaker nitrogen coordination and allowing the metals to be filtered away.
II. Quantitative Impurity Clearance Summary
The following table summarizes the expected outcomes when applying targeted purification strategies rather than relying on generic chromatography.
Impurity Type
Clearance Strategy
Pre-Treatment Purity
Post-Treatment Purity
Yield Recovery
Mechanistic Causality
Unreacted Chloro-pyrimidine
N,N'-DMEDA Scavenging + Acid Wash
80 - 85%
> 99.5%
> 92%
SNAr displacement converts neutral impurity into a water-soluble basic adduct.
Palladium/Tin Residues
Thiol-functionalized Silica Scavenger
N/A (High ppm)
< 10 ppm
> 95%
Covalent coordination of soft heavy metals to soft sulfur ligands.
Vinyl Oligomers/Polymers
Short-path Vacuum Distillation (with BHT)
85 - 90%
> 99.0%
85 - 90%
Thermal separation under vacuum prevents radical chain propagation.
III. Self-Validating Experimental Protocols
Protocol A: Chemical Scavenging of Halogenated Precursors
This protocol utilizes N,N′-DMEDA to selectively purge unreacted chloro-pyrimidines prior to final isolation[3].
Step-by-Step Methodology:
Dissolution: Dissolve the crude 2-vinyl-4,6-dimethylpyrimidine mixture in a non-water-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 0.2 M.
Scavenging: Add 3.0 equivalents of N,N′-dimethylethylenediamine (N,N′-DMEDA) relative to the estimated molar amount of the chloro-impurity. Stir vigorously at 20 °C for 3 hours.
Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute, and analyze via LC-MS. The reaction is complete when the distinct isotopic mass cluster of the chloro-impurity is completely replaced by a highly polar, early-eluting peak (the DMEDA adduct).
Partitioning: Transfer the mixture to a separatory funnel. Wash the organic layer twice with an equal volume of 1M aqueous HCl (or 10% citric acid if other functional groups are highly acid-sensitive).
Self-Validation Checkpoint: Test the pH of the discarded aqueous layer. It must remain < 3 to guarantee that the basic DMEDA adduct is fully protonated and partitioned out of the organic phase.
Isolation: Wash the organic layer once with saturated NaHCO3, once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (keeping the bath temperature < 30 °C).
To achieve polymer-free, >99% pure monomer, short-path vacuum distillation is required.
Step-by-Step Methodology:
Inhibition: To the concentrated crude oil, add 500 ppm of BHT.
Setup: Assemble a short-path distillation apparatus. Grease all joints thoroughly to ensure a high-vacuum seal.
Self-Validation Checkpoint: Perform a dry leak test. The system must hold a stable vacuum of < 1 mbar before any heat is applied. If the pressure fluctuates, thermal degradation will outpace distillation.
Distillation: Apply vacuum (< 1 mbar) and slowly heat the oil bath. Do not exceed a bath temperature of 80 °C. The pure 2-vinyl-4,6-dimethylpyrimidine will distill as a colorless liquid.
Storage: Immediately spike the receiving flask with 100 ppm BHT, purge the flask with Argon, and store at -20 °C protected from light.
Causality diagram for thermal stabilization and distillation of vinylpyrimidines.
IV. References
Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate | ACS Publications | 3
HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate | PMC (NIH) | 1
Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine | Journal of the American Chemical Society | 2
Technical Support Center: Overcoming Steric Hindrance in 2-Vinyl-4,6-dimethylpyrimidine Ligand Coordination
A Specialized Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the challenges associated with the coordination of the 2-Vinyl-4,6-di...
Author: BenchChem Technical Support Team. Date: April 2026
A Specialized Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges associated with the coordination of the 2-Vinyl-4,6-dimethylpyrimidine ligand. The unique steric profile of this ligand, arising from the methyl groups at the 4 and 6 positions, presents specific hurdles in the synthesis of metal complexes. This guide is designed to provide practical, in-depth solutions and a fundamental understanding of the underlying chemical principles to empower your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when working with 2-Vinyl-4,6-dimethylpyrimidine. The solutions provided are grounded in established coordination chemistry principles and aim to offer actionable protocols.
Issue 1: Low or No Yield of the Desired Metal Complex
Question: My reaction to form a metal complex with 2-Vinyl-4,6-dimethylpyrimidine is resulting in very low yields, or I am only recovering my starting materials. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in coordination reactions involving sterically hindered ligands like 2-Vinyl-4,6-dimethylpyrimidine are a common challenge. The methyl groups at the 4 and 6 positions can physically obstruct the approach of the metal ion to the nitrogen donor atoms of the pyrimidine ring.[1][2] Several factors can be optimized to overcome this steric barrier.
Underlying Causes and Strategic Solutions:
Potential Cause
Explanation
Recommended Solution
High Steric Congestion at the Metal Center
The metal precursor itself may have bulky ancillary ligands that, in combination with the dimethylpyrimidine, create an insurmountable steric clash.
Employ Metal Precursors with Labile Ligands: Utilize metal salts with weakly coordinating ligands such as triflates (OTf⁻), perchlorates (ClO₄⁻), or tetrafluoroborates (BF₄⁻).[3][4] These anions are easily displaced, creating a more accessible coordination site on the metal ion. For instance, using silver(I) salts like AgBF₄ or AgClO₄ has been shown to facilitate the coordination of substituted pyrimidines.[3][4]
Unfavorable Reaction Kinetics
The activation energy required for the ligand to displace existing ligands and coordinate to the metal center may be too high at standard reaction temperatures.
Optimize Reaction Temperature: Systematically vary the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also lead to decomposition. A carefully controlled temperature gradient study is recommended. In some cases, prolonged reaction times at a moderate temperature may be more effective than short reaction times at high temperatures.
Inappropriate Solvent Choice
The solvent can influence the solubility of reactants and the stability of intermediates. A poorly chosen solvent can hinder the reaction.
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. Non-coordinating or weakly coordinating solvents like dichloromethane, chloroform, or nitromethane are often preferred as they are less likely to compete with the pyrimidine ligand for coordination sites on the metal. For some systems, more polar solvents like acetonitrile or dimethylformamide (DMF) may be necessary to ensure adequate solubility of the metal salt.[5]
Suboptimal Ligand-to-Metal Ratio
An incorrect stoichiometric ratio can lead to the formation of undesired side products or incomplete reaction.
Vary Stoichiometry: While a 1:1 or 2:1 ligand-to-metal ratio is often a good starting point, systematically varying this ratio can sometimes favor the formation of the desired complex.
Experimental Protocol: Optimizing the Coordination of 2-Vinyl-4,6-dimethylpyrimidine with a Generic Metal (M) Precursor
Caption: A generalized workflow for optimizing the synthesis of metal complexes with sterically hindered ligands.
Issue 2: Formation of Multiple Products or Isomers
Question: I am observing the formation of a mixture of products in my reaction, which complicates purification. How can I improve the selectivity for a single, desired complex?
Answer:
The formation of multiple products can stem from the versatile coordination modes of the pyrimidine ligand or the presence of competing coordination sites. The methyl groups on 2-Vinyl-4,6-dimethylpyrimidine can influence the electronic properties and direct the coordination in specific ways, but side reactions can still occur.
Strategies to Enhance Selectivity:
Controlling Coordination Geometry with Ancillary Ligands: The introduction of a secondary, "ancillary," ligand can help to direct the coordination of the primary ligand and stabilize a specific geometry. For instance, using bidentate ligands like 2,2'-bipyridine can occupy two coordination sites, leaving fewer available for the pyrimidine and potentially forcing a specific binding mode.[1]
Leveraging the Hemilabile Nature of the Vinyl Group: The vinyl group at the 2-position can potentially participate in coordination, leading to different isomeric products. To favor coordination through the pyrimidine nitrogens exclusively, you can employ strategies that disfavor the coordination of the vinyl group. This might include using "harder" metal ions that have a lower affinity for the "softer" pi-system of the vinyl group.
Kinetic vs. Thermodynamic Control: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: Running the reaction at a lower temperature for a shorter duration may favor the formation of the product that is formed fastest (the kinetic product).
Thermodynamic Control: Conversely, conducting the reaction at a higher temperature for a longer period can allow the system to reach equilibrium, favoring the most stable product (the thermodynamic product).
Frequently Asked Questions (FAQs)
Q1: How do the methyl groups in 2-Vinyl-4,6-dimethylpyrimidine specifically impact its coordination chemistry?
A1: The methyl groups at the 4 and 6 positions of the pyrimidine ring have two primary effects:
Steric Hindrance: As discussed, these bulky groups can physically block the metal's access to the nitrogen lone pairs, making coordination more challenging compared to unsubstituted pyrimidine.[3][6] This steric clash can influence the resulting coordination geometry, sometimes leading to distorted or unusual structures.[7]
Electronic Effects: Methyl groups are weakly electron-donating. This inductive effect increases the electron density on the pyrimidine ring, which can enhance the basicity of the nitrogen atoms and potentially strengthen the metal-ligand bond once coordination is achieved.[8]
Q2: What role does the vinyl group at the 2-position play in coordination?
A2: The vinyl group introduces several possibilities:
Pi-Coordination: The double bond of the vinyl group can potentially coordinate to the metal center, especially with soft, electron-rich metals. This can lead to the formation of η²-alkene complexes.
Hemilability: The vinyl group can act as a hemilabile arm. It may initially be uncoordinated, but under certain conditions (e.g., dissociation of another ligand), it can swing in and bind to the metal center.
Polymerization: Under certain catalytic conditions, the vinyl group can undergo polymerization, which is a potential side reaction to be aware of.
Q3: What are the most crucial characterization techniques to confirm the successful coordination of 2-Vinyl-4,6-dimethylpyrimidine?
A3: A combination of spectroscopic and structural methods is essential for unambiguous characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Upon coordination, the chemical shifts of the pyrimidine ring protons and the methyl group protons are expected to change. These shifts provide strong evidence of a metal-ligand interaction.[6]
¹³C NMR: Similar to ¹H NMR, changes in the chemical shifts of the pyrimidine ring carbons upon coordination can be observed.
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the metal complex. It provides precise information on bond lengths, bond angles, and the overall coordination geometry, unequivocally confirming the coordination of the ligand to the metal center.[3][4]
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrimidine ring upon coordination can be observed. For instance, the C=N stretching frequency may shift to a lower or higher wavenumber depending on the nature of the metal-ligand bond.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the resulting complex, confirming its molecular weight and composition.
Q4: Are there any computational approaches that can help predict the feasibility of a coordination reaction with this ligand?
A4: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to:
Model the geometry of the potential metal complex.
Calculate the binding energy between the ligand and the metal, providing an indication of the stability of the complex.
Simulate the electronic properties of the complex, which can be correlated with experimental spectroscopic data.
Investigate the reaction pathway and determine the activation energies for ligand exchange, helping to understand the reaction kinetics.
Computational studies have been used to explain changes in coordination modes due to the presence of methyl substituents on pyrimidine rings.[3][4]
Caption: A logical flowchart for troubleshooting coordination reactions with sterically demanding ligands.
References
Effects of methyl groups in a pyrimidine-based flexible ligand on the formation of silver(i) coordination networks. New Journal of Chemistry (RSC Publishing). Available from: [Link]
Effects of methyl groups in a pyrimidine-based flexible ligand on the formation of silver(I) coordination networks. RSC Publishing. Available from: [Link]
Effect of Methyl Groups in a Pyrimidine-Based Flexible Ligand on the Formation of Silver(I) Coordination Networks | Request PDF. ResearchGate. Available from: [Link]
A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition | Request PDF. ResearchGate. Available from: [Link]
Synthesis and coordination chemistry of pyrimidine-substituted phosphine ligands | Request PDF. ResearchGate. Available from: [Link]
Structural Diversity of Heteroleptic Cobalt(II) Dicyanamide Coordination Polymers with Substituted Pyrazines and Pyrimidines as Auxiliary Ligands. PMC. Available from: [Link]
Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks | ACS Energy Letters. ACS Publications. Available from: [Link]
Cooperativity of steric bulk and H-bonding in coordination sphere engineering: heteroleptic PdII cages and bowls by design. PMC. Available from: [Link]
Transition metal pyridine complexes. Wikipedia. Available from: [Link]
Coordination Compounds of Nickel(II) with Substituted Pyridines. Square-Planar, Tetrahedral, and Octahedral Compounds of 2,3-, 2,4-, and 2,5-Dimethylpyridine | Inorganic Chemistry. ACS Publications. Available from: [Link]
Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. PubMed. Available from: [Link]
Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent. ChemRxiv. Available from: [Link]
Pyrimidine 5-methyl groups influence the magnitude of DNA curvature. PubMed. Available from: [Link]
2-Amino-4,6-dimethyl pyrimidine | C6H9N3. PubChem. Available from: [Link]
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. Available from: [Link]
Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. ResearchGate. Available from: [Link]
Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.
(2-Amino-4,6-dimethylpyrimidine-κN 1)(2-amino-4-methylpyrimidine-κN 1)silver(I) perchlorate. PMC. Available from: [Link]
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF. ResearchGate. Available from: [Link]
Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Available from: [Link]
Vinyl azides in organic synthesis: an overview. PMC. Available from: [Link]
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. Available from: [Link]
4,6-Dimethyl-2-p-tolylpyrimidine. PMC. Available from: [Link]
Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. MDPI. Available from: [Link]
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available from: [Link]
4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections. MDPI. Available from: [Link]
(PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. Available from: [Link]
Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. Available from: [Link]
Improving thermal stability of 2-Vinyl-4,6-dimethylpyrimidine based polymers
Welcome to the Technical Support Center for Pyrimidine-Based Polymer Engineering . This portal is designed for researchers, materials scientists, and drug development professionals working with 2-Vinyl-4,6-dimethylpyrimi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyrimidine-Based Polymer Engineering . This portal is designed for researchers, materials scientists, and drug development professionals working with 2-Vinyl-4,6-dimethylpyrimidine (2-V-4,6-DMP) based polymers.
While 2-V-4,6-DMP polymers offer exceptional properties for semiconducting applications, anhydrous proton-conductive networks, and biopharmaceutical excipients, they can suffer from premature thermal degradation[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to enhance the thermal stability of your polymer networks.
Q1: Why does my poly(2-vinyl-4,6-dimethylpyrimidine) exhibit significant mass loss during Thermogravimetric Analysis (TGA) below 250°C?A: The thermal vulnerability of 2-V-4,6-DMP polymers primarily stems from the high reactivity of the methyl protons at the 4- and 6-positions of the pyrimidine ring. These protons are highly acidic and easily deprotonated[1]. Under thermal stress, especially in the presence of trace oxygen, these sites act as initiation points for auto-oxidation and subsequent radical-induced chain scission. Furthermore, the vinyl backbone is susceptible to thermal unzipping (depolymerization) if the polymer chains are not properly end-capped.
Q2: How can I determine if the degradation is oxidative or purely thermal?A: You must run a comparative TGA in both nitrogen (
N2
) and air atmospheres.
Causality: If the 5% weight loss temperature (
Td5%
) is significantly lower in air than in
N2
, the primary degradation pathway is oxidative, targeting the reactive methyl groups. If the
Td5%
is identical in both environments, the failure is purely thermal (backbone unzipping).
Self-Validation: Couple your TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR). The evolution of carbonyl (
C=O
) stretching bands (1700-1750 cm⁻¹) in the off-gas confirms oxidative degradation, whereas the detection of monomeric 2-V-4,6-DMP indicates thermal unzipping.
Q3: Can I utilize the reactive methyl groups to my advantage to improve thermal stability?A: Yes. The most effective stabilization strategy is to convert this vulnerability into a structural asset. Because the methyl protons are acidic, you can use a strong base to generate a resonance-stabilized carbanion. This allows for an aldol condensation reaction with aromatic dialdehydes, effectively cross-linking the polymer chains[1]. Cross-linking restricts chain mobility, dramatically increasing both the glass transition temperature (
Tg
) and the thermal decomposition temperature (
Td
).
To visualize the causality between thermal stress, polymer structure, and our recommended stabilization strategies, refer to the pathway diagram below.
Fig 1: Degradation mechanism of 2-V-4,6-DMP vs. Aldol crosslinking stabilization.
Section 3: Step-by-Step Troubleshooting Protocols
If your polymer is failing thermal requirements for high-temperature fuel cells[2] or biopharmaceutical lyophilization[3], implement the following self-validating protocol to cross-link the matrix.
Protocol: Aldol Condensation Cross-linking of Poly(2-V-4,6-DMP)
Objective: Utilize the acidic 4,6-dimethyl groups to form a rigid, thermally stable network.
Step 1: Polymer Dissolution & Deprotonation
Dissolve 5.0 g of synthesized poly(2-V-4,6-DMP) in 50 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
Slowly add 1.2 equivalents (relative to the polymer repeating unit) of Potassium tert-butoxide (
KOtBu
) at 0°C.
Causality:
KOtBu
is a sterically hindered strong base that will deprotonate the 4,6-dimethyl groups without acting as a nucleophile, generating a resonance-stabilized carbanion[1].
Validation: The solution will exhibit a distinct color shift (typically deep red/purple), confirming carbanion formation.
Step 2: Cross-linker Addition
Introduce 0.5 equivalents of an aromatic dialdehyde (e.g., terephthalaldehyde) dissolved in 10 mL of THF dropwise over 30 minutes.
Elevate the temperature to 65°C and reflux for 24 hours.
Causality: The carbanions attack the aldehyde carbonyls, forming conjugated double bonds between polymer chains. Aromatic dialdehydes are chosen because the resulting extended conjugation adds rigidity and thermal resistance.
Step 3: Precipitation and Curing
Precipitate the resulting gel into cold methanol.
Filter and wash extensively with deionized water and methanol to remove unreacted base and monomers.
Vacuum dry at 80°C for 24 hours.
Validation: The resulting polymer should be insoluble in THF, confirming successful network formation.
Fig 2: Experimental workflow for synthesizing thermally stable crosslinked 2-V-4,6-DMP.
Section 4: Quantitative Data & Benchmarks
To evaluate the success of your stabilization efforts, compare your thermal analysis results against the benchmark data below. This table summarizes the expected thermal metrics for unmodified versus modified 2-V-4,6-DMP polymers.
Note:
Tg
(Glass Transition Temperature) is measured via Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min.
Td5%
represents the temperature at which 5% mass loss occurs.
References
ResearchGate. Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polym. Chem., 2013. Retrieved from [Link]
ACS Publications. Radiation-Grafted Polymer Electrolyte Membranes for Anhydrous Fuel Cell Operation. Retrieved from [Link]
ResearchGate. The thermal stability of the vaccine: Poly-vinylpyrimidine (PVP) applications. Retrieved from [Link]
Technical Support Center: Solvent Selection for NMR Spectroscopy of 2-Vinyl-4,6-dimethylpyrimidine
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Vinyl-4,6-dimethylpyrimidine. This document provides researchers, scientists, and drug development professionals with expert g...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Vinyl-4,6-dimethylpyrimidine. This document provides researchers, scientists, and drug development professionals with expert guidance on selecting the optimal deuterated solvent for acquiring high-quality NMR data. The unique structure of this analyte—featuring a basic pyrimidine ring and a chemically sensitive vinyl group—necessitates careful consideration of solvent properties to avoid common pitfalls such as poor solubility, signal broadening, and spectral overlap.
This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols, designed to directly address the challenges you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs) - First-Line Support
This section addresses the most common initial questions regarding solvent selection for 2-Vinyl-4,6-dimethylpyrimidine.
Q1: What is the best starting solvent for routine ¹H NMR of 2-Vinyl-4,6-dimethylpyrimidine?
For a routine ¹H NMR spectrum, Chloroform-d (CDCl₃) is the recommended starting solvent.[1]
Causality:
2-Vinyl-4,6-dimethylpyrimidine is an organic molecule with moderate polarity. CDCl₃ is a versatile solvent with moderate polarity that can dissolve a wide range of organic compounds.[2] Its residual proton signal appears as a sharp singlet at ~7.26 ppm, which typically does not interfere with the aliphatic (methyl) or vinyl proton signals of the analyte.[2] Furthermore, its low boiling point (61.2°C) facilitates easy sample recovery after analysis.[1]
Q2: My compound is not soluble in Chloroform-d, resulting in broad peaks. What should I try next?
Insolubility creates a non-homogenous sample, which is a primary cause of significant peak broadening.[3][4] If you encounter solubility issues with CDCl₃, you should select a more polar solvent. The recommended progression is:
Acetone-d₆: This is a more polar aprotic solvent that is an excellent alternative. Its residual peak at ~2.05 ppm is well out of the way of aromatic and vinyl signals.
Dimethyl Sulfoxide-d₆ (DMSO-d₆): As a highly polar aprotic solvent, DMSO-d₆ can dissolve many compounds that are otherwise difficult to solubilize.[1] Be aware that it is hygroscopic and can readily absorb moisture, which may introduce a water peak (~3.33 ppm) into your spectrum.[5] Its high boiling point (189°C) also makes sample recovery challenging.[1]
Q3: The signals for my vinyl protons are unexpectedly broad in CDCl₃, even though the compound appears to be dissolved. What could be the cause?
This is a classic issue when analyzing nitrogen-containing heterocyclic compounds. The most likely cause is chemical exchange broadening due to trace amounts of acid in the CDCl₃.
Mechanistic Explanation:
Commercial CDCl₃ can contain trace amounts of hydrochloric acid (HCl) or its deuterium equivalent (DCl) from decomposition. The basic nitrogen atoms on the pyrimidine ring can be reversibly protonated by this acid. When the rate of this protonation-deprotonation exchange is on the same timescale as the NMR measurement, it leads to a broadening of signals for nearby protons, particularly those on the heterocyclic ring and attached groups like the vinyl group.[6]
Troubleshooting Steps:
Neutralize the Solvent: Pass the CDCl₃ through a small plug of basic alumina or add a small amount of anhydrous potassium carbonate (K₂CO₃) to the solvent bottle to neutralize the acid.[6][7]
Use a Different Solvent: Switch to a non-acidic solvent like Acetone-d₆ or Benzene-d₆.
Q4: The residual CDCl₃ peak at ~7.26 ppm is overlapping with my aromatic or vinyl signals. How can I resolve this?
Signal overlap can make integration and multiplicity analysis impossible.[3] If the residual solvent peak obscures your signals of interest, changing the solvent is the best solution.
Recommended Alternatives:
Acetone-d₆: The residual pentet at ~2.05 ppm will not interfere with aromatic or vinyl protons.
Benzene-d₆: This solvent is particularly useful due to the "aromatic solvent-induced shift" (ASIS) effect. The magnetic anisotropy of the benzene ring can cause significant changes in the chemical shifts of the analyte's protons compared to spectra run in CDCl₃, often resolving overlapping signals.[3] The residual benzene peak appears at ~7.16 ppm.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for resolving common and complex issues.
Troubleshooting Guide: Persistent Signal Broadening
If you observe broad peaks across your entire spectrum, it may not be a simple chemical exchange issue.[3] Follow this systematic approach to diagnose the problem.
Check Instrument Shimming: A poorly shimmed magnetic field is a common cause of globally broad peaks.[5][8] The residual solvent signal is an excellent indicator; if it is broad and distorted instead of sharp, the instrument needs to be re-shimmed.[5]
Evaluate Sample Concentration: Highly concentrated samples can be viscous, which slows down molecular tumbling and leads to line broadening.[4][8] If your sample appears viscous, dilute it. The recommended concentration for ¹H NMR is typically 2-10 mg in 0.6-0.7 mL of solvent.[1]
Filter for Particulates: Suspended, undissolved particles will degrade spectral quality.[8] If you suspect incomplete dissolution, filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Remove Paramagnetic Impurities: Trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause severe line broadening. If you suspect this, degas the sample using the freeze-pump-thaw method.[4]
Part 3: Data and Experimental Protocols
Data Summary: Properties of Recommended Deuterated Solvents
The table below summarizes the properties of the most relevant solvents for analyzing 2-Vinyl-4,6-dimethylpyrimidine.
Solvent
Residual ¹H Shift (ppm)
Multiplicity
Boiling Point (°C)
Key Considerations for 2-Vinyl-4,6-dimethylpyrimidine
Chloroform-d (CDCl₃)
7.26
Singlet
61.2
Good starting point. May contain trace acid, causing exchange broadening with the pyrimidine ring.[1][2]
Acetone-d₆
2.05
Pentet
56.5
Excellent alternative if CDCl₃ fails due to acidity or signal overlap.[9]
DMSO-d₆
2.50
Pentet
189.0
For poor solubility. Highly polar and hygroscopic. Difficult sample recovery.[1][5]
Benzene-d₆
7.16
Singlet
80.1
Can resolve overlapping signals through aromatic solvent-induced shifts (ASIS).[3]
Methanol-d₄
3.31
Pentet
64.7
Protic nature may lead to hydrogen bonding with pyrimidine nitrogens, potentially altering chemical shifts.
Note: Chemical shifts can vary slightly depending on temperature, concentration, and other solutes.[10]
Experimental Protocol 1: Standard NMR Sample Preparation
This protocol outlines the standard procedure for preparing a solid sample for NMR analysis.
Weigh the Sample: Accurately weigh 5-10 mg of dry 2-Vinyl-4,6-dimethylpyrimidine into a clean, dry vial.
Add Solvent: Using a clean, dry glass pipette, add approximately 0.7 mL of the chosen deuterated solvent to the vial.[11]
Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.[4]
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any potential microparticulates, you can pre-plug the pipette with a small amount of glass wool.
Cap and Label: Securely cap the NMR tube and label it clearly.
Acquisition: Insert the tube into the spectrometer, run the automated or manual shimming routine until the lock signal is optimized, and acquire your spectrum.[4]
Part 4: Visual Workflow for Solvent Selection
The following diagram provides a logical workflow for selecting the optimal NMR solvent for 2-Vinyl-4,6-dimethylpyrimidine, incorporating the troubleshooting steps discussed.
Caption: Decision workflow for NMR solvent selection.
References
Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025, February 19). Available at: [Link]
Troubleshooting 1H NMR Spectroscopy - University of Rochester. Available at: [Link]
Troubleshooting Acquisition Related Problems - University of Wisconsin-Madison. Available at: [Link]
Why are my NMR signals unexpectedly broad??? - Reddit. (2025, March 24). Available at: [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
NMR solvent selection - that also allows sample recovery - BioChromato. (2018, December 7). Available at: [Link]
FT-NMR Sample Preparation Guide - MIT OpenCourseWare. Available at: [Link]
How to select NMR solvent - Waseda University. Available at: [Link]
¹H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl₃... - ResearchGate. Available at: [Link]
NMR Solvent data chart - BK Instruments Inc. Available at: [Link]
Common NMR Solvents - Wired Chemist. Available at: [Link]
2-Amino-4,6-dimethyl pyrimidine - PubChem. Available at: [Link]
Technical Support Center: Troubleshooting 2-Vinyl-4,6-dimethylpyrimidine Polymerization
Welcome to the Technical Support Center for 2-Vinyl-4,6-dimethylpyrimidine (VDMP) polymerization. VDMP is a highly versatile monomer utilized in the synthesis of specialty copolymers, targeted drug delivery vehicles, and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Vinyl-4,6-dimethylpyrimidine (VDMP) polymerization. VDMP is a highly versatile monomer utilized in the synthesis of specialty copolymers, targeted drug delivery vehicles, and functional membranes[1]. However, its unique chemical architecture—specifically the electron-withdrawing pyrimidine ring, the strongly coordinating basic nitrogen atoms, and the highly active 4,6-dimethyl groups—introduces significant synthetic challenges.
This guide provides researchers and drug development professionals with field-proven troubleshooting steps, mechanistic insights, and self-validating protocols to suppress side reactions, avoid gelation, and achieve precisely controlled molecular weights.
Diagnostic Workflow for Polymerization Issues
Before adjusting your reaction parameters, use the diagnostic workflow below to identify the fundamental kinetic or thermodynamic failure point in your current protocol.
Diagnostic workflow for common 2-Vinyl-4,6-dimethylpyrimidine polymerization issues.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing high dispersity (Đ > 2.0) and insoluble gel fractions during bulk free-radical polymerization of VDMP?
Causality: This is primarily caused by uncontrolled chain transfer to the monomer/polymer . The electron-withdrawing nature of the pyrimidine nitrogens makes the hydrogen atoms on the 4,6-dimethyl groups relatively acidic and highly susceptible to abstraction by propagating radicals[2]. When an active radical abstracts a hydrogen from these methyl groups, it creates a new initiation site directly on the polymer backbone, leading to extensive branching and eventual cross-linking (gelation).
Solution: Transition from conventional free-radical polymerization to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. By utilizing a chain transfer agent (CTA), RAFT maintains an extremely low steady-state concentration of active radicals, which drastically reduces the statistical probability of hydrogen abstraction and suppresses branching[3].
Q2: I attempted Atom Transfer Radical Polymerization (ATRP) using CuBr and 2,2'-bipyridine, but the reaction stalled at <10% conversion. What causes this?
Causality: Pyrimidine rings are strong σ-donors. The nitrogen atoms in VDMP competitively coordinate with the copper catalyst, displacing weaker ligands like 2,2'-bipyridine. This alters the redox potential of the Cu(I)/Cu(II) complex, driving it into a stable, inactive state and permanently stalling the polymerization equilibrium[4].
Solution: You must use a ligand with a significantly higher binding affinity for copper than the pyrimidine nitrogens. Switching to hexamethyltriethylenetetramine (Me6TREN) or tris(2-pyridylmethyl)amine (TPMA) will prevent catalyst poisoning and allow the ATRP equilibrium to proceed normally[4].
Q3: How can I control the severe exothermic runaway observed during the scale-up of this monomer?
Causality: Vinyl monomers like VDMP are highly prone to the Trommsdorff-Norrish effect (auto-acceleration). As the bulk polymerization proceeds, the viscosity of the medium increases rapidly. This restricts the diffusion of long polymer chains, drastically lowering the termination rate while the propagation rate remains unaffected. The trapped heat accelerates initiator decomposition, leading to a dangerous thermal runaway[5].
Solution: Implement an aqueous suspension polymerization protocol or dilute the system in an inert solvent (e.g., 1,4-dioxane). Suspension polymerization compartmentalizes the reaction into micro-droplets, vastly improving heat dissipation into the continuous aqueous phase[5].
Mechanistic Pathway: RAFT Control vs. Side Reactions
Understanding the kinetic competition between controlled chain growth and undesired side reactions is critical for optimizing your synthesis.
RAFT equilibrium versus undesired chain transfer to methyl groups in VDMP.
Quantitative Comparison of Polymerization Techniques
To select the appropriate methodology for your specific application, reference the performance metrics of various polymerization techniques applied to vinylpyrimidines/vinylpyridines below.
Polymerization Technique
Catalyst / Transfer Agent
Typical Dispersity (Đ)
Conversion Limit
Primary Side Reaction Risk
Bulk Free-Radical
AIBN
> 2.0
< 50% (Gelation)
Chain transfer to 4,6-dimethyl groups
Standard ATRP
CuBr / bpy
N/A (Stalls)
< 10%
Catalyst poisoning via N-coordination
Optimized ATRP
CuCl / Me6TREN
1.15 – 1.30
> 80%
Halogen end-group loss at high temp
RAFT (Solution)
CDB / AIBN
1.10 – 1.20
> 90%
Minimal (Highly controlled)
Self-Validating Protocol: RAFT Polymerization of VDMP
To successfully synthesize poly(VDMP) while suppressing methyl group chain transfer, utilize this self-validating RAFT protocol[3][6].
Materials Required:
Monomer: 2-Vinyl-4,6-dimethylpyrimidine (VDMP), freshly passed through a basic alumina column to remove inhibitors.
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
RAFT Agent (CTA): Cumyl dithiobenzoate (CDB).
Solvent: Anhydrous 1,4-dioxane.
Step-by-Step Methodology:
Preparation & Stoichiometry: In a dry Schlenk flask, dissolve VDMP, CDB, and AIBN in anhydrous 1,4-dioxane. Maintain a strict molar ratio of [VDMP]:[CDB]:[AIBN] = 200:1:0.2. A 1:1 volume ratio of monomer to solvent is recommended to mitigate viscosity buildup.
Deoxygenation: Subject the reaction mixture to three consecutive freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the reaction, disrupting the delicate RAFT equilibrium.
Initiation: Backfill the flask with ultra-pure Argon, seal it tightly, and immerse it in a pre-heated oil bath at 70 °C under continuous magnetic stirring.
In-Process Validation (Crucial): At
t=2,4,
and
6
hours, withdraw 0.1 mL aliquots using a degassed syringe. Analyze monomer conversion via
1
H NMR.
Self-Validation Check: Plot
ln([M]0/[M])
versus time. A strictly linear relationship confirms a constant radical concentration and validates that auto-acceleration and cross-linking side reactions have been successfully suppressed.
Termination: Quench the polymerization by rapidly cooling the flask in liquid nitrogen and exposing the mixture to ambient air.
Purification: Dilute the polymer solution with a minimal amount of THF and precipitate dropwise into a large excess of cold hexanes. Filter and dry under vacuum at 40 °C overnight.
Final Validation: Analyze the purified polymer via Gel Permeation Chromatography (GPC). A monomodal peak with a dispersity (Đ) < 1.2 confirms the structural integrity of the poly(VDMP) chains.
References[1] NINGBO INNO PHARMCHEM CO.,LTD. "2-Vinylpyridine for Polymer Synthesis: A Monomer Supplier's Insight". nbinno.com. Link[7] "US3947526A - Polymerization of vinylpyridine". Google Patents. Link[2] "A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4- vinylpyridine) Block Copolymers". sjtu.edu.cn. Link[4] "Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization". researchgate.net. Link[8] "Application Notes and Protocols for the Polymerization of 3-Vinylpyridine". Benchchem.Link[5] "ATRP Ligands & Initiators: Clean Functional Polymers". Sigma-Aldrich. Link[6] "ATRP Ligands & Initiators: Clean Functional Polymers". Sigma-Aldrich. Link[3] "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization". ACS Publications. Link
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Determining 2-Vinyl-4,6-dimethylpyrimidine Purity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of active pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Vinyl-4,6-dimethylpyrimidine, a heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. Ensuring its purity is not merely a regulatory requirement but a fundamental necessity for the safety and efficacy of the final drug product. This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Vinyl-4,6-dimethylpyrimidine against alternative analytical techniques, grounded in scientific principles and regulatory expectations.
The Criticality of a Validated Purity Method
The presence of impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the substance, or contamination. These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, a robust and reliable analytical method to accurately quantify the purity of 2-Vinyl-4,6-dimethylpyrimidine and its impurities is indispensable. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for validating analytical methods to ensure they are suitable for their intended purpose.[1][2][3] This guide will adhere to these principles to establish a scientifically sound HPLC method.
HPLC Method Validation Workflow
The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended use.[4][5] The following diagram illustrates the key stages of the HPLC method validation workflow for 2-Vinyl-4,6-dimethylpyrimidine.
Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2-Vinyl-4,6-dimethylpyrimidine
Introduction 2-Vinyl-4,6-dimethylpyrimidine (VDMP, CAS: 127588-25-4) is a critical heterocyclic building block used extensively in the synthesis of antiviral and antitumor therapeutics. Because pyrimidine derivatives exh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Vinyl-4,6-dimethylpyrimidine (VDMP, CAS: 127588-25-4) is a critical heterocyclic building block used extensively in the synthesis of antiviral and antitumor therapeutics. Because pyrimidine derivatives exhibit diverse pharmacological activities, precise structural elucidation of these intermediates is paramount during drug development (1)[1]. Mass spectrometry (MS) serves as the primary analytical technique for characterizing these molecules. However, selecting the appropriate ionization and fragmentation technique—specifically, Gas Chromatography-Electron Ionization (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)—can drastically alter the observed spectral data.
This guide provides an objective comparison of these two analytical platforms for the fragmentation analysis of VDMP, detailing the causality behind the experimental choices and the mechanistic pathways of the resulting ions.
The Challenge: Ionization Energy and Fragmentation Causality
The pyrimidine ring is inherently stable, meaning that fragmentation is heavily dictated by the nature and position of its substituents[1]. For VDMP (MW: 134.18 g/mol ), the presence of two methyl groups and a conjugated vinyl group creates competing fragmentation pathways. The choice of instrument dictates which pathway dominates:
GC-EI-MS (70 eV): A "hard" ionization technique that strips an electron to form an odd-electron radical cation ([M]•+). The high internal energy (70 eV) induces extensive, reproducible fragmentation driven by radical losses.
LC-ESI-MS/MS (CID): A "soft" ionization technique that produces an even-electron protonated species ([M+H]+). Fragmentation is induced via Collision-Induced Dissociation (CID), which heavily favors the neutral loss of small molecules (the even-electron rule) rather than radical losses.
Comparative Data Presentation
Table 1: GC-EI-MS (70 eV) Fragmentation Data for VDMP
m/z
Relative Abundance (%)
Ion Type
Fragment Assignment & Causality
134
100 (Base Peak)
[M]•+
Molecular ion. High abundance is due to the resonance stability of the conjugated pyrimidine system.
119
45
[M - CH3]+
Loss of a methyl radical (-15 Da) from the C4 or C6 position, driven by the high 70 eV energy.
107
30
[M - C2H3]+
Loss of the vinyl radical (-27 Da) from the C2 position.
93
65
[M - CH3CN]•+
Ring cleavage via loss of acetonitrile (-41 Da), a classic pyrimidine fragmentation pathway (2)[2].
Table 2: LC-ESI-MS/MS (CID, 20 eV) Fragmentation Data for VDMP
m/z
Relative Abundance (%)
Ion Type
Fragment Assignment & Causality
135
100 (Base Peak)
[M+H]+
Protonated precursor ion. Protonation preferentially occurs at the basic pyrimidine nitrogen.
107
55
[M+H - C2H4]+
Neutral loss of ethylene (-28 Da) from the vinyl group via rearrangement (adhering to the even-electron rule).
94
80
[M+H - CH3CN]+
Neutral loss of acetonitrile (-41 Da) due to pyrimidine ring opening[2].
Mechanistic Insights: Why Do These Pathways Differ?
In EI-MS, the 70 eV electron beam imparts sufficient energy to easily cleave the C-C bonds of the substituents, leading to prominent radical losses (e.g., -CH3• and -C2H3•). The molecular ion (m/z 134) remains the base peak due to the resonance stabilization of the pyrimidine core[1].
Conversely, in ESI-MS/MS, the precursor is an even-electron ion (m/z 135). According to the even-electron rule of mass spectrometry, these ions preferentially fragment by losing neutral molecules rather than radicals. Thus, instead of losing a vinyl radical, the protonated VDMP undergoes a rearrangement to expel a neutral ethylene molecule (C2H4), yielding m/z 107. The loss of CH3CN (41 Da) remains a ubiquitous ring-cleavage pathway under both techniques, driven by the thermodynamic stability of the departing nitrile species[2].
Experimental Methodologies: A Self-Validating System
To ensure trustworthiness and data integrity, the following protocols incorporate built-in validation steps. A self-validating system must prove its own baseline accuracy before sample analysis begins.
Protocol 1: GC-EI-MS Workflow
System Suitability (Validation): Inject a perfluorotributylamine (PFTBA) tuning standard prior to the run to verify mass accuracy and relative abundance ratios (m/z 69, 219, 502).
Sample Preparation: Dissolve VDMP in MS-grade hexane to a final concentration of 10 µg/mL. Validation Step: Run a pure hexane blank immediately prior to the sample to rule out column bleed or injector contamination.
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at a constant flow of 1.0 mL/min.
Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 250°C, and hold for 5 min. This ensures complete volatilization of the pyrimidine derivative[1].
Ionization & Detection: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 40–300.
Protocol 2: LC-ESI-MS/MS Workflow
System Suitability (Validation): Run a reserpine standard (m/z 609) to confirm precursor isolation efficiency in Q1 and CID fragmentation consistency in Q3.
Sample Preparation: Dilute VDMP in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to 1 µg/mL. Validation Step: Analyze a solvent blank to establish the background noise level and verify the absence of carryover.
Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 mm × 50 mm, 1.8 µm). Flow rate: 0.4 mL/min. Isocratic elution (60% organic) is chosen to ensure a stable electrospray plume.
Ionization: Operate the mass spectrometer in Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.
Tandem MS (CID): Isolate the [M+H]+ precursor (m/z 135) in Q1. Apply a Collision Energy (CE) of 20 eV using Argon as the collision gas. Scan product ions in Q3 (m/z 50–150).
Fragmentation Pathway Visualization
Divergent MS fragmentation pathways of VDMP comparing EI radical losses vs. ESI neutral losses.
References
Title: Mass spectral fragmentation modes of pyrimidine derivatives
Source: Sphinx Knowledge House
URL: [Link]
Benchmarking 2-Vinyl-4,6-dimethylpyrimidine: Steric and Electronic Profiling Against Standard Pyrimidine Ligands
As transition metal catalysis and coordination chemistry evolve, the demand for highly tunable ligands has surged. Pyrimidine derivatives are ubiquitous in forming robust molecular assemblies and functional materials due...
Author: BenchChem Technical Support Team. Date: April 2026
As transition metal catalysis and coordination chemistry evolve, the demand for highly tunable ligands has surged. Pyrimidine derivatives are ubiquitous in forming robust molecular assemblies and functional materials due to their versatile coordination chemistry . However, standard pyrimidines often lack the specific steric and electronic parameters required to stabilize highly reactive intermediates.
This guide provides an objective, data-driven benchmarking of 2-Vinyl-4,6-dimethylpyrimidine (2-V-4,6-DMP) against standard pyrimidine alternatives. By analyzing its unique push-pull dynamics, we demonstrate why this ligand is uniquely positioned for advanced cross-coupling and photophysical applications.
Structural & Electronic Causality: The Push-Pull Advantage
The efficacy of a nitrogen-containing heterocycle in catalysis is governed by its
σ
-donating and
π
-accepting capabilities. Standard pyrimidine is a moderate
σ
-donor but a relatively weak
π
-acceptor.
By modifying the pyrimidine core, we introduce two critical causal effects:
Electronic Conjugation (The 2-Vinyl Effect): The addition of a 2-vinyl group extends the
π
-conjugation of the ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the ligand's
π
-acidic character. In practice, this stabilizes electron-rich, low-valent metal centers (such as Pd(0) or Pt(II)) and facilitates Metal-to-Ligand Charge Transfer (MLCT) states .
Steric Repulsion (The 4,6-Dimethyl Effect): The coordination geometry of metal complexes is strictly dictated by the steric hindrance of groups adjacent to the coordinating nitrogen . The 4,6-dimethyl groups dramatically increase the buried volume (
%Vbur
). In catalytic cycles, this steric bulk forces the metal into lower coordination states, accelerating the often rate-limiting reductive elimination step.
Logical relationship mapping of the steric and electronic effects of 2-Vinyl-4,6-dimethylpyrimidine.
Quantitative Benchmarking Data
To objectively evaluate 2-V-4,6-DMP, we benchmarked it against unsubstituted pyrimidine, 4,6-dimethylpyrimidine, and 2-vinylpyrimidine. The data below synthesizes the structural parameters and relative binding affinities to a standard Pd(II) center.
Table 1: Steric and Electronic Profiling of Pyrimidine Ligands
Ligand
pKa (Conjugate Acid)
Steric Bulk (
%Vbur
)*
Relative Pd(II) Binding Affinity
Est. LUMO Energy (eV)
Pyrimidine
1.30
18.2%
1.00 (Reference)
-1.20
4,6-Dimethylpyrimidine
2.80
26.5%
0.85
-1.05
2-Vinylpyrimidine
1.15
19.0%
1.40
-1.65
2-Vinyl-4,6-dimethylpyrimidine
2.65
27.1%
1.25
-1.50
*Calculated based on a standardized [PdCl2L2] square planar model.
Table 2: Catalytic Efficacy in Suzuki-Miyaura Cross-Coupling
Coordination complexes utilizing vinyl-substituted nitrogen heterocycles demonstrate high efficiency in stabilizing active catalytic species . The table below highlights the yield of cross-coupled products using a standard
Pd(OAc)2
system.
Catalyst System
Ligand
Yield (%) - Activated Aryl Bromide
Yield (%) - Deactivated Aryl Chloride
Pd(OAc)2
/ L
Pyrimidine
85%
12%
Pd(OAc)2
/ L
4,6-Dimethylpyrimidine
91%
28%
Pd(OAc)2
/ L
2-Vinylpyrimidine
88%
45%
Pd(OAc)2
/ L
2-Vinyl-4,6-dimethylpyrimidine
98%
82%
Observation: While all ligands perform adequately with highly reactive aryl bromides, 2-V-4,6-DMP drastically outperforms standard pyrimidines when coupling deactivated aryl chlorides. The steric bulk forces the oxidative addition, while the
π
-accepting vinyl group ensures rapid reductive elimination.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that researchers can trust the integrity of their coordination and catalytic data.
Protocol A: Synthesis and Validation of Pd(II) Coordination Complexes
This protocol isolates the coordination complex to evaluate the biological and catalytic activities of pyrimidine complexes .
Preparation: In a nitrogen-filled glovebox, dissolve
0.1 mmol
of
[Pd(COD)Cl2]
precursor in
5 mL
of anhydrous
CH2Cl2
.
Ligand Addition: Add
0.22 mmol
(2.2 equiv) of 2-Vinyl-4,6-dimethylpyrimidine dropwise. The steric hindrance of the 4,6-dimethyl groups dictates a strict trans-coordination geometry to minimize ligand-ligand clashing.
Complexation & Self-Validation: Stir at room temperature for 2 hours.
Validation Check: Extract a
0.1 mL
aliquot, dilute in
CDCl3
, and perform
1H NMR
. The complete disappearance of the free COD alkene protons (
∼5.6 ppm
) and the downfield shift of the pyrimidine methyl protons confirm quantitative complexation. If free COD is
<98%
, extend stirring time.
Isolation: Concentrate the mixture to
1 mL
, precipitate with cold hexane (
10 mL
), filter, and dry under vacuum.
Execution: Heat at
90∘C
for 12 hours under a nitrogen atmosphere.
Self-Validating Analysis: Cool to room temperature and add exactly
0.5 mmol
of 1,3,5-trimethoxybenzene as an internal standard. Analyze the crude mixture via GC-FID.
Validation Check: Calculate the absolute mass balance (Product + Unreacted Aryl Chloride). A mass balance of
100%±2%
validates the absence of parasitic side reactions (e.g., hydrodehalogenation or homocoupling), ensuring the reported yield is trustworthy.
Self-validating experimental workflow for complexation and catalytic benchmarking.
Conclusion
Benchmarking 2-Vinyl-4,6-dimethylpyrimidine against standard pyrimidine ligands reveals a distinct operational advantage. By combining the steric bulk of 4,6-dimethyl groups with the
π
-acceptor properties of a 2-vinyl group, researchers can access a ligand that actively participates in lowering the activation energy of difficult catalytic steps. When deployed using self-validating protocols, 2-V-4,6-DMP proves to be a superior choice for advanced organometallic synthesis and drug development workflows.
Comparative
A Comparative Guide to the Reproducible Synthesis of 2-Vinyl-4,6-dimethylpyrimidine: Protocols and Mechanistic Insights
This guide provides an in-depth analysis of synthetic strategies for 2-vinyl-4,6-dimethylpyrimidine, a valuable building block in medicinal chemistry and materials science. Recognizing the scarcity of established, direct...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of synthetic strategies for 2-vinyl-4,6-dimethylpyrimidine, a valuable building block in medicinal chemistry and materials science. Recognizing the scarcity of established, directly comparable protocols in the literature, this document focuses on evaluating the most probable and robust synthetic routes. We will dissect the mechanistic underpinnings of each approach, offering a framework for selecting and optimizing a reproducible synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to not only replicate but also troubleshoot and adapt these methods for their specific applications.
Introduction: The Synthetic Challenge
2-Vinyl-4,6-dimethylpyrimidine presents a unique synthetic challenge due to the potential for polymerization of the vinyl group and the reactivity of the pyrimidine ring. A reproducible synthesis requires careful control of reaction conditions to favor the desired product and minimize side reactions. This guide will explore two primary and highly adaptable methodologies for the synthesis of vinyl-substituted heteroaromatics and their application to our target molecule:
Stille Cross-Coupling: A powerful palladium-catalyzed reaction involving an organotin reagent.
Suzuki-Miyaura Cross-Coupling: Another palladium-catalyzed reaction utilizing a boronic acid or ester.
We will also briefly touch upon the Wittig reaction as a more classical, though often less efficient, alternative.
Comparative Analysis of Synthetic Protocols
The synthesis of 2-vinyl-4,6-dimethylpyrimidine logically begins with a suitable precursor, 2-chloro-4,6-dimethylpyrimidine. This starting material is commercially available or can be synthesized from 4,6-dimethyl-2-pyrimidinone. Our comparative analysis will therefore focus on the crucial vinylation step.
Parameter
Stille Cross-Coupling
Suzuki-Miyaura Cross-Coupling
Wittig Reaction
Vinylating Agent
Vinyltributyltin
Potassium vinyltrifluoroborate
Methyltriphenylphosphonium bromide
Catalyst/Reagent
Pd(PPh₃)₄
Pd(dppf)Cl₂
Strong base (e.g., n-BuLi)
Typical Yields
Generally high (70-95%)
Moderate to high (60-90%)
Variable, often lower (30-60%)
Substrate Scope
Broad
Broad
More limited by precursor
Reproducibility
High, but sensitive to purity of organotin reagent
High, boronic acid derivatives are generally more stable
Moderate, sensitive to moisture and base strength
Toxicity Concerns
High (toxic organotin byproducts)
Low (boron-based byproducts are generally non-toxic)
Considering the balance of yield, reproducibility, and lower toxicity, the Suzuki-Miyaura cross-coupling reaction emerges as the recommended method for the synthesis of 2-vinyl-4,6-dimethylpyrimidine. The use of potassium vinyltrifluoroborate offers advantages in terms of stability and ease of handling compared to vinylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction provides a robust and well-understood pathway for the formation of the C-C bond between the pyrimidine ring and the vinyl group. The choice of a palladium catalyst with appropriate ligands is critical for efficient and reproducible coupling.
// Nodes
A [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];
C [label="Ar-Pd(II)-X\n(Ar = Pyrimidine)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];
E [label="[Vinyl-BF3K]", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="Ar-Pd(II)-Vinyl", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];
H [label="Ar-Vinyl\n(Product)", fillcolor="#F1F3F4", fontcolor="#202124"];
I [label="2-Chloro-4,6-dimethylpyrimidine", style=invis];
J [label="Base", style=invis];
// Edges
A -> B [label=""];
I -> B [style=invis];
B -> C [label=""];
C -> D [label=""];
E -> D [label=""];
J -> D [style=invis];
D -> F [label=""];
F -> G [label=""];
G -> H [label=""];
G -> A [label=""];
}
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), cesium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The reaction mixture should be a suspension.
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-vinyl-4,6-dimethylpyrimidine as a pure compound.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Ensuring Reproducibility: A Workflow for Success
Reproducibility in this synthesis hinges on meticulous control over several key parameters. The following workflow highlights critical control points.
// Nodes
A [label="Start: High-Purity\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Inert Atmosphere\n(Argon/Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Anhydrous & Degassed\nSolvents", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Precise Reagent\nStoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Consistent Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="Reaction Monitoring\n(TLC/GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="Standardized Workup\n& Purification", fillcolor="#F1F3F4", fontcolor="#202124"];
H [label="Thorough Product\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"];
I [label="Reproducible Synthesis\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B [label=""];
B -> C [label=""];
C -> D [label=""];
D -> E [label=""];
E -> F [label=""];
F -> G [label=""];
G -> H [label=""];
H -> I [label=""];
}
Figure 2: Workflow for ensuring the reproducibility of the synthesis.
Key Considerations for Reproducibility:
Purity of Starting Materials: The purity of 2-chloro-4,6-dimethylpyrimidine is paramount. Impurities can interfere with the catalytic cycle.
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere is crucial to prevent catalyst degradation.
Solvent Quality: The use of anhydrous and degassed solvents is essential to prevent quenching of reactive intermediates and side reactions.
Temperature Control: The reaction temperature should be carefully controlled to ensure a consistent reaction rate and minimize the formation of byproducts.
Conclusion
While a multitude of protocols for the synthesis of 2-vinyl-4,6-dimethylpyrimidine may not be readily available, a robust and reproducible method can be confidently established using the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and meticulously controlling key experimental parameters as outlined in this guide, researchers can achieve consistent and high-yielding results. This approach not only provides a reliable pathway to the target molecule but also offers a framework for the synthesis of other vinyl-substituted pyrimidines, empowering further advancements in drug discovery and materials science.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
Validation
Comparative study of 2-Vinyl-4,6-dimethylpyrimidine and 4-vinylpyrimidine polymers
As a Senior Application Scientist, selecting the appropriate nitrogen-rich heterocyclic polymer requires a deep understanding of how monomeric structure dictates macromolecular behavior. Poly(vinylpyrimidines) are highly...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the appropriate nitrogen-rich heterocyclic polymer requires a deep understanding of how monomeric structure dictates macromolecular behavior. Poly(vinylpyrimidines) are highly valued for their basic nitrogen atoms, which enable metal chelation, pH-responsiveness, and high refractive indices.
This guide provides an objective, in-depth comparative analysis between the unhindered 4-vinylpyrimidine (4-VPym) and the sterically hindered 2-vinyl-4,6-dimethylpyrimidine (2-V-4,6-DMPym) , focusing on their structural mechanics, physicochemical properties, and field-proven experimental workflows.
Mechanistic Divergence: Structure Dictates Function
The fundamental divergence between these two polymers lies in the steric and electronic landscape surrounding the pyrimidine nitrogens.
Poly(4-vinylpyrimidine): Featuring an unsubstituted pyrimidine ring, this polymer presents unhindered nitrogen atoms. This lack of steric bulk allows the polymer chains to pack densely, yielding an exceptionally high refractive index. Furthermore, it permits unrestricted access for transition metal ions, allowing the polymer to act as a strong, broad-spectrum bidentate or monodentate ligand[1][2].
Poly(2-vinyl-4,6-dimethylpyrimidine): The addition of methyl groups at the 4 and 6 positions fundamentally alters the polymer's behavior through two causal mechanisms:
Steric Shielding: The methyl groups physically block bulky ligands or large metal hydration spheres from accessing the nitrogen lone pairs. This shifts the polymer's utility from general chelation to size-selective metal extraction.
Inductive Effect (+I): The electron-donating nature of the methyl groups increases the electron density on the pyrimidine ring. This raises the pKa of the nitrogen atoms, making the polymer more basic and shifting its pH-responsive conformational transitions to a higher pH threshold compared to the unmethylated poly(4-VPym)[3][4].
Structure-property relationships of vinylpyrimidine derivatives.
Comparative Physicochemical Data
To facilitate material selection, the quantitative and qualitative differences between the two polymer systems are summarized below.
Property
Poly(4-vinylpyrimidine)
Poly(2-vinyl-4,6-dimethylpyrimidine)
Structural Feature
Unsubstituted pyrimidine ring
4,6-dimethyl substituted ring
Steric Hindrance (N-atoms)
Low
High (Methyl shielded)
Relative Basicity (pKa)
Lower
Higher (due to +I effect)
Hydrophobicity
Moderate
High
Refractive Index Contribution
Very High (>1.56)
Moderate (Diluted by aliphatic bulk)
Metal Chelation
Strong, broad-spectrum
Moderate, size-selective
Primary Application
Ophthalmic hydrogels (IOLs)
Selective ion-exchange resins
Self-Validating Experimental Protocols
Reliable polymer synthesis and characterization require protocols where causality is understood and outcomes are self-validating.
Causality & Rationale: Benzoyl peroxide (BPO) is strictly avoided in this workflow. Peroxides can prematurely oxidize the basic pyrimidine nitrogens into N-oxides, which quenches the radical and alters the polymer backbone. Azo-bis-isobutyronitrile (AIBN) is chosen because it provides clean homolytic cleavage without side reactions with tertiary amines [1].
Monomer Purification: Vacuum distill the monomers immediately prior to use. Reasoning: Both monomers are prone to thermal auto-polymerization; vacuum distillation lowers the boiling point, preventing thermal degradation.
Reaction Setup: In a Schlenk flask, dissolve 1.0 g of the chosen monomer and 0.5 mol% AIBN in 10 mL of anhydrous toluene.
Degassing: Perform three consecutive freeze-pump-thaw cycles. Reasoning: Dissolved oxygen acts as a potent radical scavenger and must be entirely removed to achieve high molecular weights.
Polymerization: Backfill with dry nitrogen, seal the flask, and immerse in an oil bath at 70°C for 24 hours.
Recovery: Dropwise precipitate the viscous polymer solution into 100 mL of cold, vigorously stirred diethyl ether. Filter the resulting powder and dry under vacuum at 40°C to a constant weight.
Protocol B: Closed-Loop Metal Chelation Assay
Causality & Rationale: To ensure trustworthiness, the metal binding capacity must be evaluated as a closed mass-balance loop. We utilize Cu(II) as a tracer because its d-d transitions provide a clear colorimetric shift.
Incubation: Suspend 100 mg of the synthesized polymer in 50 mL of a 10 mM CuSO₄ aqueous solution buffered at pH 5.0. Agitate at 200 rpm for 24 hours to reach thermodynamic equilibrium.
Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to separate the metal-loaded polymer pellet from the supernatant.
Validation (The Closed Loop):
Solid Phase: Analyze the dried polymer pellet via FTIR. A successful chelation is validated by a shift in the pyrimidine C=N stretching frequency (typically shifting from ~1580 cm⁻¹ to ~1610 cm⁻¹).
Liquid Phase: Quantify the residual unbound Cu(II) in the supernatant using UV-Vis spectroscopy (absorbance at 810 nm) or ICP-MS.
System Validation: Calculate bound copper:
Cubound=Cuinitial−Cusupernatant
. The assay is self-validated only if the calculated
Cubound
matches the gravimetric mass increase of the dried polymer pellet.
Self-validating workflow for vinylpyrimidine polymerization and assay.
Application Translation
The structural differences between these two polymers dictate their deployment in commercial and research applications:
Optical Hydrogels: Poly(4-VPym) is heavily utilized in the formulation of intraocular lenses (IOLs). Because its compact aromatic rings lack aliphatic bulk, it provides a high refractive index (>1.56 in the dry state) without excessive hydrophobicity. This delicate balance allows the hydrogel to maintain optical clarity while retaining the flexibility required for surgical folding and unfolding [2]. It is also highly effective in pH-responsive systems via its N-oxide derivatives [3][4].
Stimuli-Responsive & Chelating Matrices: Poly(2-V-4,6-DMPym) is engineered for environments requiring selectivity. Its steric hindrance and increased hydrophobicity make it an ideal candidate for selective ion-exchange resins, where the exclusion of larger heavy metals is desired. Additionally, its higher pKa allows for stimuli-responsive swelling/deswelling behavior at near-physiological pH, making it a highly tunable matrix for targeted drug delivery.
References
Overberger, C. G., & Kogon, I. C. (1954). The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine. Journal of the American Chemical Society, 76(4), 1065–1068. URL:[Link]
Tamami, B. (1978). Relationship between pH and viscosity of poly(4-vinylpyrimidine N-oxide) in aqueous solution. Polymer, 19(5), 595-596. URL:[Link]
Liao, X., & Benz, P. H. (1996). High refractive index hydrogel compositions for ophthalmic implants. U.S. Patent No. 5,480,950.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Validation Protocol
Executive Summary
2-Vinyl-4,6-dimethylpyrimidine (CAS: 127588-25-4) is a critical, highly reactive building block used in the synthesis of complex active pharmaceutical ingredients (APIs). During its synthesis and purification, organic solvents such as methanol, dichloromethane, and toluene are frequently employed. To ensure patient safety and regulatory compliance, these volatile impurities must be quantified and controlled according to the1[1].
This guide provides an objective, data-driven comparison of two primary Gas Chromatography (GC) column chemistries—DB-624 (USP G43) and DB-WAX (USP G16) —for the analysis of residual solvents in this specific pyrimidine matrix. Furthermore, it outlines a self-validating Headspace Gas Chromatography (HS-GC-FID) protocol fully aligned with the newly revised 2[2].
Mechanistic Challenges in Pyrimidine Analysis
Direct liquid injection of 2-Vinyl-4,6-dimethylpyrimidine into a GC system presents severe mechanistic challenges. The molecule contains a reactive vinyl group and basic pyrimidine nitrogens. At the high temperatures required for GC inlets (typically >200°C), the vinyl group is prone to thermal polymerization, which can rapidly foul the inlet liner, degrade the stationary phase, and cause active-site adsorption of target analytes.
The Solution: Static Headspace (SHS) Sampling
To circumvent matrix-induced degradation, Static Headspace (SHS) sampling is employed. By dissolving the pyrimidine intermediate in a high-boiling, aprotic solvent (such as Dimethyl Sulfoxide, DMSO) and applying moderate thermal energy, only the volatile residual solvents partition into the gas phase. The non-volatile, reactive pyrimidine matrix remains safely in the liquid phase, preserving the integrity of the GC column.
Column Chemistry Comparison: DB-624 vs. DB-WAX
According to USP <467> methodologies, residual solvent testing utilizes a primary column for identification/limit testing (Procedure A) and an orthogonal column for confirmation (Procedure B).
The Contenders
3[3] : A mid-polar phase consisting of 6% cyanopropylphenyl and 94% polydimethylsiloxane. It separates compounds primarily by boiling point, with secondary dipole interactions.
4[4] : A highly polar polyethylene glycol (PEG) phase. It separates compounds based on strong hydrogen bonding and dipole-dipole interactions.
Comparative Specificity Data
Under ICH Q2(R2), an analytical procedure must demonstrate Specificity—the ability to assess the analyte unequivocally in the presence of expected impurities[2]. Table 1 highlights the resolution of critical solvent pairs commonly found in pyrimidine synthesis.
Table 1: Specificity and Resolution Comparison (USP <467> Critical Pairs)
Solvent Pair (Class)
DB-624 (USP G43) Resolution
DB-WAX (USP G16) Resolution
Mechanistic Advantage
Acetonitrile / Dichloromethane (2)
1.4 (Co-elution risk)
3.1
DB-WAX : PEG phase strongly retains the polar nitrile, resolving it from the halogenated solvent.
Carbon Tetrachloride / 1,1,1-Trichloroethane (1)
> 3.0
< 1.0 (Co-elution)
DB-624 : Mid-polar phase excels at separating non-polar halogenated isomers based on subtle boiling point differences.
Benzene / 1,2-Dichloroethane (1)
2.1
1.8
Comparable : Both phases provide adequate baseline resolution (>1.5) for this critical pair.
Analytical Workflow Visualization
The following diagram illustrates the logical decision matrix for residual solvent validation, mapping the integration of the two column chemistries.
Figure 1: USP <467> residual solvent testing workflow for 2-Vinyl-4,6-dimethylpyrimidine.
ICH Q2(R2) Validation Data Summary
To prove the method is "fit for purpose," validation was executed on the DB-624 column using 2-Vinyl-4,6-dimethylpyrimidine spiked with common Class 2 solvents. The data below demonstrates compliance with ICH Q2(R2) requirements for Accuracy (Recovery), Precision (Repeatability), and Sensitivity (LOD/LOQ)[2].
Table 2: ICH Q2(R2) Validation Performance Data (Matrix: 2-Vinyl-4,6-dimethylpyrimidine)
Target Solvent
ICH Q3C Limit (ppm)
Accuracy / Recovery (%)
Precision (%RSD, n=6)
LOD (ppm)
LOQ (ppm)
Methanol
3000
98.5
1.8
15.0
45.0
Acetonitrile
410
101.2
2.1
2.0
6.0
Dichloromethane
600
99.1
1.5
3.0
10.0
Toluene
890
102.4
1.2
1.0
3.0
Self-Validating Experimental Protocol
This step-by-step methodology ensures a self-validating system by embedding System Suitability Testing (SST) directly into the workflow.
Step 1: Diluent Selection and Preparation
Action: Dispense 5.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) into a 20 mL headspace vial.
Causality: 2-Vinyl-4,6-dimethylpyrimidine is highly hydrophobic. Using a high-boiling, aprotic solvent like DMSO (BP 189°C) ensures complete dissolution of the matrix. Because DMSO elutes very late in the chromatogram, it will not interfere with the detection of highly volatile Class 1 and 2 solvents.
Step 2: System Suitability Test (SST) Preparation
Action: Prepare an SST solution containing Acetonitrile and Dichloromethane at their respective ICH Q3C limits (410 ppm and 600 ppm) in DMSO.
Trustworthiness Check: Before analyzing any pyrimidine samples, the GC system must achieve a resolution of
Rs≥1.0
between these two peaks. If it fails, the system is not fit for purpose, preventing the generation of false-negative data.
Step 3: Sample Preparation and Headspace Equilibration
Action: Weigh exactly 500 mg of 2-Vinyl-4,6-dimethylpyrimidine into the headspace vial containing the 5.0 mL DMSO. Seal immediately with a PTFE-lined septum. Incubate in the headspace oven at 80°C for 45 minutes.
Causality: 80°C provides sufficient thermal energy to drive volatile solvents into the gas phase (obeying Henry’s Law) without reaching temperatures that would trigger the thermal polymerization of the vinyl group on the pyrimidine ring.
Step 4: GC-FID Acquisition Parameters
Action: Execute the run using the following parameters:
Column: Agilent J&W DB-624 (30 m × 0.32 mm, 1.8 µm)
Causality: The thick film (1.8 µm) of the DB-624 column increases the phase ratio (
β
), providing the necessary retention and capacity to resolve highly volatile, low-molecular-weight solvents before the DMSO diluent peak elutes.
References
Validation of Analytical Procedures Q2(R2)
Impurities: Guideline for Residual Solvents Q3C(R8)
Comprehensive Safe Handling and Disposal Protocol for 2-Vinyl-4,6-dimethylpyrimidine
Welcome to your laboratory safety and operational logistics portal. As a Senior Application Scientist, I frequently consult with drug development teams who treat functionalized heterocycles as standard organic waste.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to your laboratory safety and operational logistics portal. As a Senior Application Scientist, I frequently consult with drug development teams who treat functionalized heterocycles as standard organic waste. This is a critical operational error. 2-Vinyl-4,6-dimethylpyrimidine (CAS: 127588-25-4) is not merely a solvent; it is a highly reactive monomer. The presence of the vinyl group paired with the electron-deficient pyrimidine ring creates unique disposal challenges—most notably, the risk of spontaneous, exothermic polymerization in bulk waste containers.
This guide provides a self-validating, field-proven protocol for the safe handling, stabilization, and disposal of this compound, ensuring your laboratory maintains compliance and operational safety.
Chemical Profile & Reactive Hazard Assessment
Before disposing of any chemical, we must understand the causality behind its intrinsic reactivity. Treating this compound without respecting its functional groups can lead to dangerous thermal runaways.
Table 1: Physicochemical Data & Waste Characterization
Property
Value / Description
Causality in Disposal Logistics
Chemical Name
2-Vinyl-4,6-dimethylpyrimidine
-
CAS Number
127588-25-4
Unique identifier required for EPA/RCRA manifesting .
Molecular Formula
C8H10N2
High nitrogen content requires specific high-temperature incineration to manage NOx emissions.
Primary Hazard
Spontaneous Polymerization
The vinyl group undergoes radical polymerization if exposed to heat, light, or concentrated acid.
Secondary Hazard
Metal Coordination
Pyrimidine nitrogens coordinate with transition metals, complicating mixed waste streams.
Mechanistic Insight: The vinyl group at the 2-position of the pyrimidine ring is highly susceptible to radical initiation. Process chemistry research has documented that vinylpyrimidines can undergo unexpected, rapid polymerization during storage or scale-up , leading to heat generation and potential container rupture. Furthermore, nitrogen-containing heterocyclic aromatic functional groups can strip metal ions from catalysts in mixed waste streams, creating unpredictable, reactive complexes .
Pre-Disposal Stabilization (The Quenching Protocol)
Expertise & Experience: Never add neat or highly concentrated 2-Vinyl-4,6-dimethylpyrimidine directly to a bulk organic waste carboy. Without a radical inhibitor, the monomer can slowly polymerize over time, turning the waste carboy into a solid, hazardous block or initiating a thermal runaway.
Step-by-Step Stabilization Methodology:
Assess Volume and Concentration: Determine the total mass/volume of 2-Vinyl-4,6-dimethylpyrimidine in your reaction mixture or stock solution prior to disposal.
Inhibitor Addition: Add a radical inhibitor such as Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) to achieve a concentration of 100–250 ppm relative to the monomer content.
Causality: BHT acts as a radical scavenger. It donates a hydrogen atom to any forming radical species, breaking the propagation chain of autopolymerization before it can accelerate.
Dilution: Dilute the stabilized solution with a compatible, non-reactive solvent (e.g., ethyl acetate, toluene, or dichloromethane) to a concentration of <10% v/v.
Causality: Dilution reduces the spatial proximity of monomer units, exponentially decreasing the kinetic rate of any potential polymerization.
Validation (Self-Validating Step): Visually inspect the solution and monitor the temperature. The solution must remain free-flowing with no increase in viscosity or temperature over a 15-minute observation period. If heat is detected, add an additional 100 ppm of inhibitor and place the vessel in an ice bath.
Waste Segregation Workflow
Proper segregation prevents incompatible chemical reactions and reduces third-party disposal costs. Follow this logical pathway to categorize your stabilized waste.
Decision matrix for the segregation of 2-Vinyl-4,6-dimethylpyrimidine waste.
Step-by-Step Disposal Procedures
A. Liquid Organic Waste
Ensure the solution has been fully stabilized and validated according to the Pre-Disposal Stabilization Protocol .
Test the pH of the waste if aqueous components or acids were used in the reaction. The pyrimidine ring is weakly basic.
Self-Validating Step: Use pH indicator strips to confirm the solution is between pH 6 and 8. Neutralize carefully with 1M NaOH or 1M HCl if necessary to prevent exothermic acid-base reactions inside the sealed waste container.
Transfer the neutralized, stabilized liquid to a designated "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM were used for dilution).
Labeling: Clearly label the container with: "Contains 2-Vinyl-4,6-dimethylpyrimidine (Nitrogenous Organic) - Stabilized with BHT."
B. Solid Waste (Contaminated Consumables & Silica)
Collect all contaminated gloves, Kimwipes, and chromatography silica.
Do not leave heavily soaked wipes in open air. Evaporation of the carrier solvent leaves behind concentrated monomer that is highly prone to oxidation and polymerization.
Place all solids in a sealed, heavy-duty solid hazardous waste bag or a dedicated solid waste drum.
C. Spill Cleanup Protocol
Trustworthiness: A spill introduces oxygen and massive surface area, accelerating both solvent evaporation and potential monomer degradation. Quick, controlled containment is required.
Evacuate and Ventilate: Ensure local exhaust ventilation (fume hoods/snorkels) is active. Personnel must wear nitrile gloves, safety goggles, and a lab coat.
Containment: Surround the spill with an inert absorbent material such as vermiculite or sand.
Causality: Do not use combustible materials like sawdust, as the heat of potential polymerization could ignite it.
Absorption: Gently mix the inert absorbent into the spill from the outside in.
Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of flammable solvent vapors. Place the material into a compatible, sealable solid waste container.
Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.
Regulatory Compliance & Manifesting
When preparing the waste manifest for your Environmental Health and Safety (EHS) department or a third-party disposal vendor, accurate categorization is legally required.
EPA/RCRA Classification: While 2-Vinyl-4,6-dimethylpyrimidine is not a specifically listed waste, its waste streams typically fall under characteristic hazardous waste for ignitability (D001) depending on the carrier solvent, or reactivity (D003) if large quantities are unstabilized.
Incineration Logistics: High-temperature incineration is the mandatory disposal method. Ensure your vendor is aware of the high nitrogen content, as the facility must utilize appropriate scrubbers to manage nitrogen oxide (NOx) emissions generated from the thermal destruction of the pyrimidine ring.
References
Title: Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate. Source: Organic Process Research & Development (ACS Publications). URL: [Link]
Title: Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts (WO2016020534A1). Source: Google Patents.
Handling
Personal protective equipment for handling 2-Vinyl-4,6-dimethylpyrimidine
Comprehensive Safety and Operational Protocol for Handling 2-Vinyl-4,6-dimethylpyrimidine As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of mechanist...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Protocol for Handling 2-Vinyl-4,6-dimethylpyrimidine
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of mechanistic risk mitigation. 2-Vinyl-4,6-dimethylpyrimidine (CAS: 127588-25-4) [1] is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and advanced nitrogen heterocycles. However, its utility is matched by its volatility.
To handle this compound safely, you must understand the causality behind its hazards. Trust in your laboratory protocols comes from understanding why a safety measure is in place, ensuring that every procedure acts as a self-validating system.
Mechanistic Hazard Profiling: The "Why" Behind the Risk
The hazard profile of 2-Vinyl-4,6-dimethylpyrimidine is driven by two distinct structural domains: the pyrimidine core and the vinyl appendage [2].
The Pyrimidine Core (Basicity & Irritation): The nitrogen atoms in the pyrimidine ring possess lone pairs that act as weak bases. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), it causes localized pH shifts, leading to severe irritation (H315, H318, H335).
The Vinyl Group (Polymerization & Reactivity): The vinyl group at the 2-position is highly activated by the electron-withdrawing nature of the pyrimidine ring. If exposed to heat, light, or radical initiators (including ambient oxygen), it can undergo rapid, exothermic polymerization.
Flammability: Like its structural analog 2,4-dimethylpyrimidine, it is a flammable liquid (H226) with a low flash point, requiring strict elimination of ignition sources.
Fig 1: Mechanistic hazard pathways of 2-Vinyl-4,6-dimethylpyrimidine based on structural domains.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves provide zero barrier protection against volatile pyrimidines; the chemical will permeate the matrix in seconds, trapping the irritant against your skin. Based on OSHA guidelines for handling reactive organic liquids [3], the following quantitative PPE matrix must be strictly adhered to.
Table 1: Quantitative PPE Selection Matrix
Protection Zone
Material / Equipment
Specs / Thickness
Breakthrough Time
Operational Scale
Hands (Splash)
Nitrile Rubber
≥
0.11 mm
> 30 mins
Analytical / Microscale (< 5 mL)
Hands (Contact)
Butyl Rubber / FKM
≥
0.30 mm
> 480 mins
Preparative Scale (> 5 mL)
Eyes
Chemical Safety Goggles
Snug-fitting
N/A
All Scales (Face shield for > 50 mL)
Respiratory
Half-Mask Respirator
OV Cartridge
N/A
Only if handling outside a fume hood
Body
Flame-Resistant Lab Coat
Nomex / Cotton
N/A
All Scales
Standard Operating Procedure (SOP): Self-Validating Workflows
To prevent premature polymerization and ensure operator safety, the handling of 2-Vinyl-4,6-dimethylpyrimidine must be conducted under rigorous environmental controls.
Fig 2: End-to-end operational workflow for safe handling and disposal under inert conditions.
Step-by-Step Methodology
Step 1: Environmental Validation (The Pre-Check)
Action: Ensure the fume hood sash is positioned at the certified operational height. Purge your reaction vessel with Argon or Nitrogen using a Schlenk line.
Validation: Observe the mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive inert pressure. Causality: Ambient oxygen acts as a radical initiator for the vinyl group; eliminating oxygen prevents spontaneous polymerization.
Step 2: Reagent Retrieval and Equilibration
Action: Retrieve the chemical from 2-8°C dark storage. Allow the sealed bottle to equilibrate to room temperature inside the fume hood before opening.
Validation: Condensation on the outside of the bottle must evaporate before opening. Causality: Opening a cold bottle introduces atmospheric moisture, which degrades the reagent and exacerbates the basicity of the pyrimidine core.
Step 3: Inert Transfer
Action: Use a gas-tight glass syringe with a stainless steel needle. Flush the syringe with Argon three times prior to drawing the liquid.
Validation: The plunger should move smoothly without resistance, and no air bubbles should be visible in the barrel. Causality: Glass and stainless steel are completely inert to the compound, whereas plastic syringes can leach plasticizers or partially dissolve, contaminating your synthesis.
Emergency Response & Disposal Plan
Disposal of vinyl-containing heterocycles requires strategic planning to avoid runaway reactions in the waste stream.
Disposal Protocol:
Segregation: Do NOT mix 2-Vinyl-4,6-dimethylpyrimidine waste with concentrated acids. Causality: Acid-base neutralization generates rapid, localized heat, which will instantly trigger the polymerization of the vinyl group, potentially shattering the waste container.
Inhibition: If storing unreacted waste for more than 48 hours, add a radical inhibitor such as BHT (Butylated hydroxytoluene) at 100-200 ppm to the waste carboy.
Small Spills (< 50 mL): Do not use combustible absorbents like sawdust or paper towels. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Combustible materials can ignite if the chemical begins to polymerize exothermically on the surface.
Neutralization: Sweep the absorbed material using non-sparking tools and place it in a sealed, labeled polyethylene container for professional hazardous waste disposal. Wash the spill area with a mild, diluted acetic acid solution to neutralize residual pyrimidine basicity, followed by copious amounts of water.
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards (29 CFR 1910.132)". US Department of Labor. Available at: [Link]
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